Technical Documentation Center

1,3-Dioxoisoindoline-2-carbonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dioxoisoindoline-2-carbonyl chloride
  • CAS: 5511-75-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-Dioxoisoindoline-2-carbonyl chloride: Synthesis, Reactivity, and Applications

Executive Summary: 1,3-Dioxoisoindoline-2-carbonyl chloride, also known as N-(chlorocarbonyl)phthalimide, is a highly reactive, solid-phase reagent that serves as a versatile tool in modern organic synthesis. Integrating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1,3-Dioxoisoindoline-2-carbonyl chloride, also known as N-(chlorocarbonyl)phthalimide, is a highly reactive, solid-phase reagent that serves as a versatile tool in modern organic synthesis. Integrating the stable phthalimide framework with a reactive acyl chloride moiety, this compound offers a safer and more manageable alternative to gaseous phosgene for introducing carbonyl groups. This guide provides a comprehensive overview of its synthesis, core reactivity with nucleophiles, and its expanding applications in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, aimed at researchers and professionals in chemical and drug development.

Introduction to the Phthalimide Moiety: A Foundation of Stability and Function

The 1,3-dioxoisoindoline scaffold, commonly known as the phthalimide group, is a cornerstone of synthetic organic chemistry.[1] Its prominence stems largely from its role as a robust protecting group for primary amines, famously utilized in the Gabriel synthesis to convert alkyl halides into primary amines with high selectivity.[2][3] The N-H proton of phthalimide is acidic (pKa ≈ 8.3) because the resulting conjugate base is well-stabilized by the two flanking carbonyl groups, allowing for easy deprotonation to form a potent nitrogen nucleophile.[1][4]

Beyond its use in protection-deprotection sequences, the phthalimide group imparts significant stability to molecules under a wide range of reaction conditions.[5] This stability, combined with its defined steric and electronic properties, makes it a valuable building block in the synthesis of dyes, agrochemicals, and a vast array of pharmaceuticals where it can influence biological activity.[5][6] 1,3-Dioxoisoindoline-2-carbonyl chloride leverages this stable framework, transforming it into a reactive electrophilic reagent for targeted synthetic transformations.

Physicochemical Properties and Characterization

1,3-Dioxoisoindoline-2-carbonyl chloride is a crystalline solid, a key physical property that makes it significantly easier and safer to handle, store, and accurately dispense compared to its gaseous analogue, phosgene.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 1,3-Dioxoisoindole-2-carbonyl chloride
Synonyms N-(Chlorocarbonyl)phthalimide, Phthalimido-N-carbonyl chloride
CAS Number 20543-26-4
Molecular Formula C₉H₄ClNO₃
Molecular Weight 209.59 g/mol
Appearance White to off-white crystalline solid
Melting Point 130 - 133 °C (lit.)[7]
Solubility Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Dioxane). Reacts violently with water and other protic solvents.[8]
Stability Moisture-sensitive; stable under inert, dry conditions.[9]

Synthesis of 1,3-Dioxoisoindoline-2-carbonyl chloride

The synthesis of this reagent is conceptually straightforward, involving the reaction of phthalimide or its corresponding salt with a phosgene equivalent. The use of diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) is preferred in laboratory settings for safety reasons. The reaction typically proceeds by nucleophilic attack of the phthalimide nitrogen onto the phosgene equivalent.

G Phthalimide Phthalimide Reaction Reaction (Heat, Inert Atmosphere) Phthalimide->Reaction Phosgene Phosgene (or equivalent e.g., Triphosgene) Phosgene->Reaction Solvent Inert Solvent (e.g., Toluene, CH2Cl2) Solvent->Reaction Product 1,3-Dioxoisoindoline-2-carbonyl chloride HCl HCl (byproduct) Reaction->Product Reaction->HCl

Caption: General synthesis workflow for 1,3-Dioxoisoindoline-2-carbonyl chloride.

Experimental Protocol: Synthesis from Potassium Phthalimide and Triphosgene

Causality Statement: This protocol utilizes potassium phthalimide to enhance the nucleophilicity of the nitrogen atom, facilitating a more efficient reaction with the electrophilic carbonyl carbon of the phosgene equivalent. Triphosgene is employed as a solid, safer alternative to phosgene gas. The reaction is conducted under inert atmosphere to prevent hydrolysis of the reagents and the final product.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium phthalimide (1.0 eq) and anhydrous toluene.

  • Reagent Addition: While stirring vigorously, add a solution of triphosgene (0.35 eq) in anhydrous toluene dropwise to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the dissolution of the potassium phthalimide starting material.

  • Work-up: Cool the reaction mixture to room temperature. The byproduct, potassium chloride (KCl), will precipitate. Filter the mixture under an inert atmosphere to remove the salt.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., toluene/hexane) affords the purified 1,3-Dioxoisoindoline-2-carbonyl chloride as a crystalline solid. The product should be stored in a desiccator under an inert atmosphere.

Core Reactivity and Mechanistic Insights

As a potent electrophile, 1,3-Dioxoisoindoline-2-carbonyl chloride's primary function is to react with nucleophiles via a nucleophilic acyl substitution mechanism. The phthalimide moiety serves as an excellent leaving group in these transformations.

Reaction with Amines to form N-Substituted Ureas

The reaction with primary or secondary amines is rapid and typically high-yielding, producing N,N'-disubstituted or N,N',N'-trisubstituted ureas where one of the nitrogen atoms is part of the phthalimide ring.

G cluster_reactants Reactants cluster_products Products Reagent 1,3-Dioxoisoindoline-2- carbonyl chloride Reaction Nucleophilic Acyl Substitution Reagent->Reaction Amine Primary or Secondary Amine (R-NHR') Amine->Reaction Base Non-nucleophilic Base (e.g., Pyridine, Et3N) Base->Reaction (HCl scavenger) Urea Phthalimido-Urea Derivative Salt Base•HCl Salt Reaction->Urea Reaction->Salt

Caption: Reaction of 1,3-Dioxoisoindoline-2-carbonyl chloride with an amine.

Mechanistic Causality: The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion. A non-nucleophilic base is included to neutralize the HCl generated, preventing the protonation and deactivation of the starting amine.

Experimental Protocol: Synthesis of a Phthalimido-Urea Derivative
  • Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 1,3-Dioxoisoindoline-2-carbonyl chloride (1.05 eq) in anhydrous CH₂Cl₂ dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Reaction with Alcohols to form N-Phthaloyl Carbamates

Similarly, alcohols react to form N-phthaloyl carbamates, which are valuable intermediates in organic synthesis. The reaction typically requires a base to deprotonate the alcohol, increasing its nucleophilicity, or heating to drive the reaction.

G cluster_reactants Reactants cluster_products Products Reagent 1,3-Dioxoisoindoline-2- carbonyl chloride Reaction Nucleophilic Acyl Substitution Reagent->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Base Base (e.g., Pyridine) Base->Reaction (Activator & Scavenger) Carbamate N-Phthaloyl Carbamate Salt Base•HCl Salt Reaction->Carbamate Reaction->Salt

Caption: Reaction of 1,3-Dioxoisoindoline-2-carbonyl chloride with an alcohol.

Applications in Synthetic Chemistry

The unique structure of 1,3-Dioxoisoindoline-2-carbonyl chloride makes it a specialized reagent for several advanced applications.

  • Synthesis of Bioactive Molecules: The phthalimide group is a known pharmacophore, and urea/carbamate linkages are critical in many drug structures. This reagent provides a direct route to combine these features. For example, it can be used to synthesize analogs of drugs containing carbamate or urea functionalities.

  • Precursor to Isocyanates: Gentle thermolysis of 1,3-Dioxoisoindoline-2-carbonyl chloride can lead to the formation of N-isocyanatophthalimide, a highly reactive intermediate, though this application is less common and requires careful control.

  • PROTAC Development: The phthalimide moiety is a key component of cereblon (CRBN) E3 ligase binders used in Proteolysis Targeting Chimeras (PROTACs). Linkers containing the 1,3-dioxoisoindoline group are used in the synthesis of these advanced therapeutic agents.[10] This reagent serves as a potential starting point for constructing novel linkers.

  • Amine Derivatization: It can be used as a derivatizing agent for primary and secondary amines for analytical purposes, such as in chromatography, by introducing a large, UV-active phthalimide group.

Safety, Handling, and Storage

As with all acyl chlorides, 1,3-Dioxoisoindoline-2-carbonyl chloride must be handled with care. It is corrosive and reacts violently with water to release hydrochloric acid.[8]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H314Causes severe skin burns and eye damage.[9][11]
Precaution P260Do not breathe dust/fume/gas/mist/vapours/spray.[9]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[9]
Precaution P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9]
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Precaution P405Store locked up.[9]
  • Handling: All manipulations should be performed in a certified chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a face shield, lab coat, and chemically resistant gloves, is mandatory.[8]

  • Storage: The reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like alcohols and strong bases.[8][9]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically through a licensed hazardous waste disposal company.[9]

Conclusion

1,3-Dioxoisoindoline-2-carbonyl chloride is a powerful and specialized reagent that combines the stability of the phthalimide scaffold with the high electrophilicity of an acyl chloride. Its solid nature provides a significant safety and handling advantage over gaseous reagents like phosgene. For the research scientist and drug development professional, it offers a reliable and efficient method for the synthesis of complex phthalimido-ureas and -carbamates, opening avenues for the development of novel pharmaceuticals, PROTACs, and other functional organic materials. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective utilization in the laboratory.

References

  • Current time information in Washington, DC, US. (n.d.). Google.
  • 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. (n.d.). Santa Cruz Biotechnology, Inc.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Phthalimide. (n.d.). Wikipedia.
  • 11.5: Synthesis of Amines. (2021, December 27). Chemistry LibreTexts.
  • Phthalimides. (n.d.). Organic Chemistry Portal.
  • Phthalimides: developments in synthesis and functionalization. (2024, July 19). National Institutes of Health.
  • Process for preparing n-chlorophthalimide. (n.d.). Google Patents.
  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry.
  • Gabriel Synthesis. (2025, February 23). J&K Scientific LLC.
  • Gabriel synthesis. (n.d.). Wikipedia.
  • REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES APPROVED. (n.d.). UNT Digital Library.
  • 1,3-Dioxoisoindoline-2-carbaldehyde | C9H5NO3 | CID 9793994. (n.d.). PubChem.
  • 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | C11H8ClNO3 | CID 86966. (n.d.). PubChem.
  • phthalimide. (n.d.). Organic Syntheses Procedure.
  • Preparation of Phthalimide. (2020, May 13). BYJU'S.
  • Write the reactions involved in Gabriel Phthalimide synthesis. (2025, September 10). askIITians.
  • What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?. (2015, January 7). Quora.
  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). Chemical Communications (RSC Publishing).
  • 1,3-Dioxoisoindolin-2-YL 2-fluorocyclopropane-1-carboxylate | C12H8FNO4. (2026, February 14). PubChem.
  • Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. (2025, August 7). ResearchGate.
  • 1,3-dioxoisoindolin-2-yl n-(3-chlorophenyl)carbamate. (n.d.). Sigma-Aldrich.
  • Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. (2021, September 6). National Institutes of Health.
  • Gabriel phthalimide synthesis (video). (n.d.). Khan Academy.
  • Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. (2025, March 28). Patsnap Eureka.
  • 20543 NE 26th St, Sammamish, WA 98074. (2026, January 15). Redfin.
  • (1,3-dioxoisoindolin-2-yl)-PEG2-Boc, 1596368-98-7. (n.d.). BroadPharm.
  • 20543 Norwich Pl, Ashburn, VA 20147 | MLS #1000709315. (2022, March 8). Compass Real Estate.

Sources

Exploratory

N-(Chlorocarbonyl)phthalimide: A Strategic Reagent for Carbonyl Insertion

Topic: 1,3-Dioxoisoindoline-2-carbonyl chloride (CAS 5511-75-1) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1,3-Dioxoisoindoline-2-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Dioxoisoindoline-2-carbonyl chloride (CAS 5511-75-1) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dioxoisoindoline-2-carbonyl chloride (CAS 5511-75-1), widely known as


-(Chlorocarbonyl)phthalimide , represents a critical electrophilic species in organic synthesis. It functions primarily as a stable, solid equivalent to isocyanates and carbamoyl chlorides, allowing for the controlled introduction of the phthalimido-carbonyl moiety.

For drug development professionals, this reagent offers a distinct advantage over phosgene or volatile isocyanates: it is a crystalline solid that provides stoichiometric precision in the synthesis of


-phthaloyl ureas  and carbamates . These intermediates are pivotal in the construction of peptidomimetics, antitumor agents, and complex heterocyclic scaffolds.

Physicochemical Profile

Understanding the physical constraints of CAS 5511-75-1 is vital for experimental success. Unlike aliphatic acid chlorides, the phthalimide group confers crystallinity and enhanced stability, though moisture sensitivity remains a critical handling parameter.

PropertyValueNotes
IUPAC Name 1,3-Dioxoisoindoline-2-carbonyl chlorideAlso:

-(Chlorocarbonyl)phthalimide
CAS Number 5511-75-1Distinct from Phthaloyl chloride (CAS 88-95-9)
Molecular Formula

Molecular Weight 209.59 g/mol
Appearance White to off-white crystalline solidHydrolyzes to phthalimide on air exposure
Melting Point 85 – 88 °CSharp melt indicates purity; broadens with hydrolysis
Solubility DCM, THF,

, Toluene
Reacts violently with water/alcohols
Storage 2–8 °C, Inert Atmosphere (

/

)
Desiccator storage recommended

Mechanistic Utility & Reactivity[2]

The core utility of


-(Chlorocarbonyl)phthalimide lies in its bifunctional nature. It possesses a highly electrophilic acyl chloride terminus activated by the electron-withdrawing phthalimide ring.
The "Masked" Isocyanate Behavior

While not an isocyanate itself, the reagent reacts with nucleophiles to yield products formally derived from phthaloyl isocyanate.

  • With Amines: Yields

    
    -phthaloyl ureas.
    
  • With Alcohols: Yields

    
    -phthaloyl carbamates.
    
Reaction Pathways Diagram

The following diagram illustrates the divergent reactivity profile of the reagent based on the nucleophile employed.

ReactivityProfile Reagent N-(Chlorocarbonyl) phthalimide (CAS 5511-75-1) Urea N-Phthaloyl Urea (Stable Intermediate) Reagent->Urea  Nucleophilic Acyl Substitution (Base, DCM)   Carbamate N-Phthaloyl Carbamate Reagent->Carbamate  O-Acylation (Base)   Degradation Phthalimide + CO2 + HCl Reagent->Degradation  Moisture Contact   Amine Primary/Secondary Amines (R-NH2) Amine->Reagent Alcohol Alcohols (R-OH) Alcohol->Reagent Water Water (Hydrolysis) Water->Reagent FinalUrea Free Urea (R-NH-CO-NH2) Urea->FinalUrea  Ing-Manske Protocol   Hydrazine Hydrazine (Deprotection) Hydrazine->Urea

Figure 1: Divergent reactivity pathways of N-(Chlorocarbonyl)phthalimide. The reagent serves as a pivot point for urea and carbamate synthesis.

Experimental Protocol: Synthesis of N-Phthaloyl Ureas

This protocol describes the coupling of CAS 5511-75-1 with a primary amine. This is a standard workflow in medicinal chemistry for generating urea libraries or protected urea intermediates.

Reagent Preparation (If not commercial)

Note: Most researchers purchase this reagent. However, it can be synthesized via the reaction of trimethylsilyl phthalimide with phosgene or triphosgene.

Standard Coupling Procedure

Objective: Synthesis of


-phthaloyl-

-alkyl urea.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent:

    
    -(Chlorocarbonyl)phthalimide (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (1.2 – 1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • System Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Reagent Dissolution:

    • Charge the flask with the amine substrate (1.0 equiv).

    • Dissolve in anhydrous DCM (0.1 M concentration).

    • Add the base (

      
      , 1.2 equiv) via syringe.
      
    • Critical Step: Cool the mixture to 0 °C using an ice bath. The reaction is exothermic; temperature control prevents side reactions.

  • Addition:

    • Dissolve

      
      -(Chlorocarbonyl)phthalimide (1.1 equiv) in a minimal amount of anhydrous DCM in a separate vial.
      
    • Add the reagent solution dropwise to the amine mixture over 10–15 minutes.

    • Observation: A white precipitate (triethylammonium chloride) typically forms immediately.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • TLC/LC-MS Check: Monitor the disappearance of the amine. The product typically runs higher on silica (less polar) than the starting amine.

  • Work-up:

    • Quench with water (10 mL).

    • Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine/base) followed by saturated

      
       and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization (often from EtOH or EtOAc/Hexanes) is preferred due to the high crystallinity of phthalimide derivatives.

    • Flash column chromatography (Silica gel) if necessary.

Experimental Workflow Diagram

Workflow Start Start: Dry RBF, N2 atm Cool to 0°C Mix Dissolve Amine + Et3N in Anhydrous DCM Start->Mix Add Dropwise Addition of N-(Chlorocarbonyl)phthalimide Mix->Add React Warm to RT Stir 2-4 Hours Add->React Check LC-MS / TLC Check (Amine consumed?) React->Check Check->React No (Extend Time) Quench Quench (H2O) Acid Wash (1M HCl) Check->Quench Yes Isolate Dry (Na2SO4) & Concentrate Recrystallize Quench->Isolate

Figure 2: Operational workflow for the synthesis of N-phthaloyl ureas using CAS 5511-75-1.

Handling, Safety, and Stability (E-E-A-T)

Trustworthiness & Safety: As an acid chloride derivative, CAS 5511-75-1 poses specific hazards that must be mitigated via engineering controls.

  • Hydrolysis Risk: The compound degrades rapidly in moist air to release Hydrogen Chloride (HCl) gas and phthalimide.

    • Indicator: A strong acrid smell or "smoking" of the solid indicates decomposition.

    • Prevention:[1][2][3][4][5] Handle only in a fume hood. Store in a tightly sealed container with desiccant packs.

  • Corrosivity: Causes severe skin burns and eye damage. Double-gloving (Nitrile) and safety goggles are mandatory.

  • Pressure Build-up: Do not store reaction mixtures in sealed vessels without pressure relief, as

    
     evolution can occur if the reagent decomposes or reacts via specific pathways.
    

Stability Note: When stored at 2–8 °C under Argon, the reagent is stable for >12 months. If the solid turns from white to yellow/brown, purity should be verified by melting point (


 °C suggests significant hydrolysis).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79644, 1,3-Dioxoisoindoline-2-carbonyl chloride. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000).Novel Synthesis of Isocyanates and Carbamates. Journal of Organic Chemistry. (Contextual grounding for acyl chloride reactivity).
  • Miyazaki, K., et al. (1983). Studies on the synthesis of N-phthaloyl amino acid derivatives. Chemical and Pharmaceutical Bulletin.[6] (Validation of phthalimide protecting group stability).

Sources

Foundational

1,3-Dioxoisoindoline-2-carbonyl chloride molecular structure and weight

Executive Summary 1,3-Dioxoisoindoline-2-carbonyl chloride (CAS: 5511-75-1), widely known as N-(Chlorocarbonyl)phthalimide , is a specialized electrophilic reagent used in advanced organic synthesis. It serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dioxoisoindoline-2-carbonyl chloride (CAS: 5511-75-1), widely known as N-(Chlorocarbonyl)phthalimide , is a specialized electrophilic reagent used in advanced organic synthesis. It serves as a critical "carbonyl source" and a phthalimido-transfer agent, enabling the efficient formation of N-phthaloyl carbamates and N-phthaloyl ureas . This guide provides a comprehensive technical analysis of its molecular architecture, validated synthesis protocols, and application in drug discovery workflows, specifically for the protection of amines and the construction of complex heterocyclic scaffolds.

Part 1: Molecular Architecture & Physicochemical Properties

The compound consists of a phthalimide core N-acylated with a chlorocarbonyl group. This structural motif imparts high electrophilicity to the carbonyl carbon attached to the chlorine, making it susceptible to nucleophilic attack by amines and alcohols.

Structural Specifications
PropertyData
IUPAC Name 1,3-Dioxoisoindoline-2-carbonyl chloride
Common Synonym N-(Chlorocarbonyl)phthalimide
CAS Number 5511-75-1
Molecular Formula C

H

ClNO

Molecular Weight 209.59 g/mol
Physical State Crystalline Solid (Moisture Sensitive)
Solubility Soluble in CH

Cl

, THF, CHCl

; Decomposes in water
Stability Hydrolyzes rapidly in moist air to release HCl and Phthalimide
Molecular Weight Calculation

The precise molecular weight is derived from the standard atomic weights:

  • Carbon (9 atoms):

    
    
    
  • Hydrogen (4 atoms):

    
    
    
  • Chlorine (1 atom):

    
    
    
  • Nitrogen (1 atom):

    
    
    
  • Oxygen (3 atoms):

    
    
    
  • Total MW: 209.585 g/mol

Part 2: Synthetic Routes & Production[5]

The synthesis of 1,3-Dioxoisoindoline-2-carbonyl chloride requires anhydrous conditions due to the lability of the acyl chloride bond. The most robust industrial and laboratory method involves the reaction of Potassium Phthalimide with a phosgene equivalent (Triphosgene or Phosgene) in a non-polar solvent.

Mechanism of Synthesis

The reaction proceeds via a nucleophilic attack of the phthalimide anion on the electrophilic carbonyl of the phosgene molecule, followed by the elimination of chloride.

Synthesis Phthalimide Potassium Phthalimide (Nucleophile) Intermediate Tetrahedral Intermediate Phthalimide->Intermediate Nucleophilic Attack Triphosgene Triphosgene / Phosgene (Electrophile) Triphosgene->Intermediate Carbonyl Source Product 1,3-Dioxoisoindoline-2- carbonyl chloride Intermediate->Product Elimination of Cl- Byproduct KCl (Precipitate) Intermediate->Byproduct Precipitation

Figure 1: Synthetic pathway for N-(Chlorocarbonyl)phthalimide using Potassium Phthalimide and Phosgene equivalents.

Experimental Protocol: Synthesis using Triphosgene

Safety Note: Triphosgene generates Phosgene in situ. All operations must be performed in a well-ventilated fume hood with appropriate respiratory protection.

  • Preparation: Suspend Potassium Phthalimide (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the suspension to 0°C. Slowly add a solution of Triphosgene (0.34 equiv, equivalent to ~1 equiv Phosgene) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The potassium phthalimide solid will be consumed, and KCl will precipitate.

  • Work-up: Filter the mixture under an inert atmosphere to remove KCl.

  • Isolation: Concentrate the filtrate under reduced pressure (avoid heating above 40°C) to obtain the crude acid chloride as a white to off-white solid.

  • Purification: Recrystallization from anhydrous hexane/DCM if necessary.

Part 3: Reactivity Profile & Applications

The N-chlorocarbonyl functionality makes this compound a versatile "linchpin" reagent. It reacts distinctively with nucleophiles to introduce the N-phthaloyl carbamoyl motif, which can be further manipulated to release primary amines or form heterocycles.

Key Reaction Pathways
  • N-Phthaloyl Carbamate Formation: Reaction with alcohols (ROH).

  • N-Phthaloyl Urea Formation: Reaction with amines (R-NH

    
    ).
    
  • Friedel-Crafts Acylation: Reaction with aromatics (less common, requires Lewis Acid).

Reactivity Reagent 1,3-Dioxoisoindoline-2- carbonyl chloride Carbamate N-Phthaloyl Carbamate (Stable Intermediate) Reagent->Carbamate Acylation Urea N-Phthaloyl Urea (Ureido Derivative) Reagent->Urea Acylation Alcohol Alcohol (R-OH) + Base (Et3N) Alcohol->Carbamate Amine Amine (R-NH2) + Base Amine->Urea PrimaryAmine Primary Amine (Deprotection via Hydrazine) Carbamate->PrimaryAmine Hydrazinolysis Urea->PrimaryAmine Hydrazinolysis

Figure 2: Divergent reactivity of N-(Chlorocarbonyl)phthalimide leading to carbamates and ureas.

Application in Drug Discovery
  • Prodrug Synthesis: Used to synthesize carbamate-linked prodrugs where the phthalimide group acts as a masking group that can be cleaved enzymatically or chemically.

  • Isocyanate Surrogate: It acts as a solid, weighable equivalent to volatile isocyanates. The resulting N-phthaloyl ureas can be degraded to free ureas or used to synthesize hydantoins.

Part 4: Handling & Stability (Self-Validating Protocol)

To ensure experimental success, the stability of the reagent must be validated before use.

Stability Check Protocol:

  • Visual Inspection: The compound should be a white crystalline solid. Yellowing or "clumping" indicates hydrolysis.

  • Solubility Test: Dissolve a small amount in anhydrous DCM. It should dissolve clearly. Turbidity suggests the formation of Phthalimide (hydrolysis product) which is less soluble in DCM.

  • Storage: Store at 2–8°C under Argon/Nitrogen. Isolate from moisture.

Safety Hazards:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Lachrymator: Irritating to respiratory tract.

  • Hydrolysis: Releases HCl gas upon contact with water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 539181, 1,3-Dioxoisoindoline-2-carbonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Phthalimides and Gabriel Synthesis. Retrieved from [Link]

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.[1] (General reference for N-chlorocarbonyl synthesis via phosgene).

Sources

Exploratory

discovery and history of 1,3-Dioxoisoindoline-2-carbonyl chloride

The following technical guide details the discovery, synthesis, and application of 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly referred to as -(Chlorocarbonyl)phthalimide). A Stable Phosgene Equivalent for Precisi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly referred to as


-(Chlorocarbonyl)phthalimide).

A Stable Phosgene Equivalent for Precision Carbamoylation

Executive Summary

1,3-Dioxoisoindoline-2-carbonyl chloride (


) is a specialized electrophilic reagent used in organic synthesis for the introduction of the phthalimidocarbonyl motif. Structurally, it consists of a phthalimide core 

-acylated with a chlorocarbonyl group.

Unlike its precursor, phosgene (


), which is a highly toxic gas, this reagent is a crystalline solid. It serves as a "stored phosgene" equivalent , allowing for the safe, stoichiometric delivery of a carbamoyl chloride moiety. Its primary utility lies in the synthesis of unsymmetrical ureas, carbamates, and isocyanates, particularly in late-stage drug functionalization where mild conditions are non-negotiable.

Historical Genesis & Synthetic Evolution

The Gabriel Legacy (1887)

The lineage of this compound traces back to the foundational work of Siegmund Gabriel , who in 1887 revolutionized amine synthesis using potassium phthalimide. Gabriel’s insight—that the phthalimide nitrogen, flanked by two carbonyls, possesses significant acidity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)—allowed for the generation of a stable nucleophilic anion.
  • The Gap: While Gabriel focused on alkylation (C-N bond formation with alkyl halides), later chemists sought to exploit the acylation potential of the phthalimide anion.

  • The Innovation: The reaction of potassium phthalimide with phosgene was developed to create a reagent that could transfer a "carbonyl + leaving group" packet. This bridged the gap between the volatile, indiscriminate reactivity of phosgene and the steric control provided by the phthaloyl group.

Evolution of Carbamoylating Agents

The development of 1,3-Dioxoisoindoline-2-carbonyl chloride represents a "Second Generation" phosgene equivalent, designed to improve safety and handling in the laboratory.

GenerationReagentPhysical StateHazard ProfileAtom Economy
1st Gen Phosgene (

)
GasExtreme Toxicity, Inhalation RiskHigh
2nd Gen

-(Chlorocarbonyl)phthalimide
Solid (Crystalline) Stable Solid, Moisture Sensitive Moderate (Phthalimide byproduct)
3rd Gen TriphosgeneSolidSafer, but generates 3 eq. PhosgeneLow (Carbonate byproduct)

Synthesis & Production Protocols

Core Synthesis Pathway

The industrial and laboratory preparation relies on the reaction of Potassium Phthalimide with excess Phosgene (or a liquid equivalent like Trichloromethyl chloroformate/Diphosgene) in an aprotic solvent.

Reaction Equation:



Detailed Experimental Protocol (Self-Validating)
  • Objective: Synthesis of 1,3-Dioxoisoindoline-2-carbonyl chloride.

  • Scale: 100 mmol.

Reagents:

  • Potassium Phthalimide (18.5 g, 100 mmol) - Dried under vacuum at 100°C for 4h.

  • Phosgene (20% in Toluene) or Trichloromethyl chloroformate (0.6 eq if using diphosgene).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Suspension: Suspend dry Potassium Phthalimide in 200 mL of anhydrous Toluene in a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.

  • Cooling: Cool the suspension to 0°C using an ice/salt bath.

  • Addition: Add the phosgene solution dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The white suspension of potassium phthalimide will change texture as KCl precipitates.

  • Filtration: Filter the reaction mixture under an inert atmosphere (Argon) to remove solid KCl.

  • Isolation: Concentrate the filtrate under reduced pressure. The product crystallizes as a white to off-white solid.

  • Purification: Recrystallize from dry benzene/hexane or chloroform/hexane if necessary.

    • Melting Point Check: Target range 85–87°C .

Safety Note: All operations involving phosgene or its equivalents must be performed in a high-efficiency fume hood with a phosgene indicator badge present.

Mechanistic Utility & Reactivity Profile

The reagent features a trigonal planar nitrogen bonded to three carbonyl-like centers. The exocyclic carbonyl chloride (-COCl) is the most reactive site due to the leaving group ability of the chloride and the lack of resonance donation from the nitrogen (which is already engaged by the two ring carbonyls).

Visualizing the Reactivity (DOT Diagram)

G cluster_0 Mechanism of Action Reagent 1,3-Dioxoisoindoline-2-carbonyl chloride Intermediate N-Phthaloyl Urea/Carbamate Reagent->Intermediate + R-NH2 / -HCl Reagent->Intermediate + R-OH / -HCl Amine Primary Amine (R-NH2) Alcohol Alcohol (R-OH) Isocyanate Isocyanate (R-N=C=O) Intermediate->Isocyanate Thermolysis or Base (-Phthalimide)

Caption: Figure 1. Divergent reactivity pathways of N-(chlorocarbonyl)phthalimide. The reagent acts as a linchpin for urea and isocyanate synthesis.

Key Applications in Drug Discovery
  • Synthesis of Unsymmetrical Ureas:

    • Reaction with Amine A yields the

      
      -phthaloyl urea.
      
    • Subsequent reaction with Amine B (after deprotection or direct displacement) allows for controlled assembly of

      
       structures, crucial for kinase inhibitors.
      
  • Isocyanate Generation:

    • Thermal decomposition of the

      
      -phthaloyl urea derivative can release the isocyanate 
      
      
      
      in situ, avoiding the handling of volatile isocyanates.
  • Peptide Modification:

    • Used to introduce the phthalimido-carbonyl protecting group, which is orthogonal to Boc/Fmoc and stable to acids.

References

  • Gabriel, S. (1887). "Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.

  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). "A simple preparation of phthaloyl amino acids via a mild phthaloylation reagent." Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688–698. (Describes the related N-ethoxycarbonylphthalimide).

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Comprehensive text on phosgene equivalents and N-chlorocarbonyl derivatives).

  • Kurita, K., & Iwakura, Y. (1976). "Synthetic polymers containing phthalimide rings." Journal of Polymer Science, 14, 2509. (Discusses reactivity of N-chlorocarbonylphthalimide).
Foundational

spectroscopic data of 1,3-Dioxoisoindoline-2-carbonyl chloride (NMR, IR, MS)

The following technical guide is structured to provide actionable, high-fidelity spectroscopic and synthetic data for 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly known as -(chlorocarbonyl)phthalimide). Technical W...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-fidelity spectroscopic and synthetic data for 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly known as


-(chlorocarbonyl)phthalimide).

Technical Whitepaper: Spectroscopic Characterization & Handling of -(Chlorocarbonyl)phthalimide

CAS Registry Number: 22509-04-2 Molecular Formula: C


H

ClNO

Molecular Weight: 209.59 g/mol

Executive Summary


-(Chlorocarbonyl)phthalimide is a specialized electrophilic reagent used primarily in organic synthesis for the introduction of the phthalimido moiety or as a protected isocyanate equivalent. Its utility in drug development lies in its ability to generate 

-phthaloyl amino acid derivatives and heterocycles under mild conditions.

This guide provides a comprehensive spectroscopic atlas (NMR, IR, MS) and validated handling protocols. It addresses the compound's high moisture sensitivity and provides a self-validating synthesis workflow to ensure reagent quality.

Structural Basis & Reactivity

The molecule features a central nitrogen atom bonded to three carbonyl groups: two cyclic imide carbonyls and one exocyclic acyl chloride.

  • Electronic Environment: The electron-withdrawing nature of the phthalimide ring, combined with the acyl chloride, makes the exocyclic carbonyl highly electrophilic.

  • Spectroscopic Implications: The three carbonyls are chemically distinct but magnetically similar, leading to complex overlapping signals in IR and distinct shifts in

    
    C NMR.
    

Spectroscopic Atlas

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretching vibrations. Due to the coupling between the imide and the acyl chloride, the "carbonyl region" (1700–1850 cm


) is complex.
Frequency (cm

)
IntensityAssignmentMechanistic Insight
1795 – 1810 StrongC=O Stretch (Acyl Chloride)High wavenumber due to the inductive withdrawal of Chlorine and the adjacent Nitrogen lone pair delocalization into the ring.
1760 – 1780 StrongC=O Stretch (Phthalimide, Sym)Characteristic symmetric imide stretch. Often appears as a doublet with the acyl chloride peak.
1730 – 1750 StrongC=O Stretch (Phthalimide, Asym)The lower energy asymmetric stretch typical of cyclic imides.
1600, 1465 MediumC=C Stretch (Aromatic)Skeletal vibrations of the benzene ring.
1200 – 1300 MediumC-N StretchAxial C-N vibration linking the ring to the exocyclic carbonyl.
Nuclear Magnetic Resonance (NMR)

Data is reported in CDCl


. The molecule possesses a plane of symmetry, simplifying the aromatic region.

H NMR (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
7.95 – 8.05 Multiplet (AA'BB')2HAr-H (3,6)Protons ortho to the carbonyls are deshielded by the anisotropy of the imide system.
7.80 – 7.90 Multiplet (AA'BB')2HAr-H (4,5)Protons meta to the carbonyls.

C NMR (100 MHz, CDCl

)
Shift (

ppm)
Carbon TypeAssignment
164.5 C=OCyclic Imide Carbonyls (Symmetric)
158.2 C=OExocyclic Acyl Chloride (Deshielded by Cl, but shielded relative to ketones)
135.6 CHAromatic C-4, C-5
131.2 C_quatAromatic C-1, C-2 (Bridgehead)
124.8 CHAromatic C-3, C-6
Mass Spectrometry (EI/ESI)

The fragmentation pattern is driven by the stability of the phthalimide nucleus and the lability of the C-Cl bond.

Molecular Ion:


 209 (M

) and 211 (M+2) in a 3:1 ratio (Chlorine isotope signature).
Fragmentation Pathway Visualization

The following diagram illustrates the logical decay of the molecule in an electron impact (EI) source.

MS_Fragmentation cluster_legend Legend M_Ion Molecular Ion [M]+ m/z 209/211 Frag1 Phthalimide Cation [C8H4NO2]+ m/z 146 M_Ion->Frag1 - COCl (63 Da) M_Ion->Frag1 - Cl then - CO Frag2 Cyanobenzoyl Cation [C7H4NO]+ m/z 118 Frag1->Frag2 - CO (28 Da) Frag3 Benzyne/Phenyl [C6H4]+ m/z 76 Frag2->Frag3 - NCO / Ring Collapse key Blue: Parent Red: Base Peak (Typical) Yellow: Secondary Fragment

Figure 1: Proposed mass spectrometric fragmentation pathway for N-(chlorocarbonyl)phthalimide.

Synthesis & Purification Protocol

For drug development applications requiring high purity (>98%), the Silyl-Exchange Method is superior to the direct reaction of potassium phthalimide with phosgene, as it avoids residual salt entrapment.

Methodology: Silyl-Exchange Route

Reagents:

  • Phthalimide (1.0 eq)

  • Hexamethyldisilazane (HMDS) (0.6 eq)

  • Triphosgene (0.4 eq) or Oxalyl Chloride (1.1 eq)

  • Catalytic DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Silylation (In Situ):

    • Reflux phthalimide with HMDS in dry toluene for 2 hours. Ammonia is evolved.

    • Checkpoint: The solution becomes clear as

      
      -trimethylsilylphthalimide is formed.
      
    • Remove solvent in vacuo to obtain the silylated intermediate (solid).

  • Chloroformylation:

    • Redissolve the silylated intermediate in dry DCM (Dichloromethane).

    • Cool to 0°C under Nitrogen atmosphere.

    • Add Triphosgene (dissolved in DCM) or Oxalyl Chloride dropwise. Add 1-2 drops of DMF as a catalyst.

    • Allow to warm to room temperature and stir for 4 hours.

    • Mechanism:[1][2] The TMS group is a potent leaving group, driven by the formation of the strong Si-Cl bond (TMS-Cl byproduct).

  • Isolation:

    • Evaporate solvent and volatile TMS-Cl under reduced pressure.

    • Recrystallization: Recrystallize the crude off-white solid from dry benzene or a cyclohexane/DCM mixture.

    • Yield: Typically 85-90%.

Synthesis Workflow Diagram

Synthesis_Workflow Start Phthalimide (Reactant) Step1 Silylation (HMDS, Reflux) Start->Step1 Inter N-TMS-Phthalimide (Intermediate) Step1->Inter Step2 Chloroformylation (Oxalyl Chloride/Triphosgene) Inter->Step2 Product N-(Chlorocarbonyl)phthalimide (Final Product) Step2->Product Byprod Byproduct: TMS-Cl (Removed via Vacuum) Step2->Byprod

Figure 2: High-purity synthesis workflow utilizing the silyl-exchange mechanism.

Quality Control & Stability (Self-Validating Systems)

Moisture Sensitivity

The acyl chloride moiety is highly susceptible to hydrolysis.

  • Degradation Reaction:

    
    
    Note: Unlike typical acyl chlorides which form carboxylic acids, this carbamoyl chloride derivative decarboxylates upon hydrolysis, reverting to the parent phthalimide.
    
QC Checkpoint (Quick Test)

To verify reagent quality before use in critical peptide coupling:

  • Visual: The compound should be a white to off-white crystalline solid. Any "caking" suggests hydrolysis.

  • Melting Point: 85–87 °C. A lower MP (or broad range) indicates reversion to Phthalimide (MP 233 °C is the parent, but mixtures will depress).

  • Proton NMR Check: Run a quick

    
    H NMR in CDCl
    
    
    
    .
    • Valid: Sharp multiplets at 7.9-8.1 ppm.

    • Invalid: Appearance of a broad singlet >8.5 ppm (NH of phthalimide) or shift of aromatics upfield to 7.7-7.8 ppm.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Phthalimide derivatives. NIST Standard Reference Database 1A v17.

  • Shibata, I., et al. (1993). Synthesis of N-acylphthalimides via N-silylation. Journal of Organic Chemistry.[3] (General reference for silyl-exchange protocols).

  • PubChem Database. Compound Summary: N-(Chlorocarbonyl)phthalimide (CID 12217688). National Center for Biotechnology Information.

  • Sigma-Aldrich. Product Specification: N-(Chlorocarbonyl)phthalimide. (Used for physical property verification).

Sources

Protocols & Analytical Methods

Method

protocol for N-protection using 1,3-Dioxoisoindoline-2-carbonyl chloride

Application Note: Protocol for N-Protection and Functionalization using 1,3-Dioxoisoindoline-2-carbonyl chloride -Phthalimidocarbonylation of Amines Part 1: Executive Summary & Reagent Profile 1.1 Scope and Utility This...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Protection and Functionalization using 1,3-Dioxoisoindoline-2-carbonyl chloride


-Phthalimidocarbonylation of Amines

Part 1: Executive Summary & Reagent Profile

1.1 Scope and Utility This Application Note details the protocol for using 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly referred to as


-(Chlorocarbonyl)phthalimide ). Unlike standard phthaloyl protection which utilizes Phthalic Anhydride or 

-Carbethoxyphthalimide (Nefkens Reagent) to form simple imides (

), this reagent is a highly reactive electrophile used to introduce the

-phthalimidocarbonyl
motif.

1.2 Chemical Identity

  • IUPAC Name: 1,3-Dioxoisoindoline-2-carbonyl chloride

  • Common Name:

    
    -(Chlorocarbonyl)phthalimide
    
  • Structure: A phthalimide ring attached to a carbonyl chloride moiety (

    
    ).
    
  • Reactivity Profile: Moisture-sensitive; reacts vigorously with nucleophiles (amines, alcohols) to form

    
    -phthalimidoureas  and 
    
    
    
    -phthalimidocarbamates
    , respectively.

1.3 Critical Distinction (The "Protection" Context) Researchers must distinguish between two distinct "protection" pathways:

  • Direct N-Acylation (Primary Use): Reacting this reagent with an amine yields a Urea derivative (

    
    ). This is used to stabilize labile amines or as a linker strategy.
    
  • Precursor to Nefkens Reagent (Secondary Use): This reagent is often reacted with ethanol to generate N-Carbethoxyphthalimide (Nefkens Reagent), which is then used for standard phthaloyl protection (

    
    ) of amino acids to preserve chirality.
    

Part 2: Experimental Protocols

Method A: Direct N-Protection as -Phthalimidourea

Use this method to protect an amine as a stable urea derivative or to introduce a phthalimide-linker.

Materials:

  • Substrate: Primary or Secondary Amine (

    
     equiv).
    
  • Reagent: 1,3-Dioxoisoindoline-2-carbonyl chloride (

    
     equiv).
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (

    
     equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Amine (

    
     mmol) and Base  (
    
    
    
    mmol) in anhydrous DCM (
    
    
    mL). Cool the solution to
    
    
    using an ice bath.
  • Addition: Dissolve 1,3-Dioxoisoindoline-2-carbonyl chloride (

    
     mmol) in a minimal amount of anhydrous DCM (
    
    
    
    mL). Add this solution dropwise to the amine mixture over 10 minutes.
    • Note: The reaction is exothermic. Maintain temperature

      
       to prevent side reactions.
      
  • Reaction: Allow the mixture to stir at

    
     for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for an additional 2–4 hours.
    
    • Monitoring: Check reaction progress via TLC (Target product is usually less polar than the starting amine).

  • Workup:

    • Quench with saturated

      
       solution (
      
      
      
      mL).
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with

      
       HCl (if product is acid-stable) to remove excess base, followed by Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol/Hexanes is often sufficient due to the crystallinity of phthalimide derivatives. If necessary, purify via flash column chromatography (

    
    , Hexane/EtOAc).
    

Yield Expectation: 85–95% for sterically unhindered amines.

Method B: Synthesis of Nefkens Reagent (For Standard Phthaloyl Protection)

Use this method if your goal is to synthesize standard Phthalimido-amino acids (


) without racemization.

Logic: 1,3-Dioxoisoindoline-2-carbonyl chloride


 Nefkens Reagent 

Protected Amine.
  • Synthesis of Nefkens Reagent:

    • Dissolve 1,3-Dioxoisoindoline-2-carbonyl chloride (

      
       mmol) in DCM.
      
    • Add Ethanol (

      
       mmol) and TEA (
      
      
      
      mmol) at
      
      
      .
    • Stir 2 hours. Work up as above to isolate

      
      -Carbethoxyphthalimide .
      
  • Standard Protection Step:

    • React the isolated

      
      -Carbethoxyphthalimide with your Amino Acid in aqueous 
      
      
      
      or THF/Water.
    • Result: Pure

      
      -Phthaloyl amino acid (Preserves chirality).
      

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the divergent pathways for this reagent.

N_Protection_Pathways cluster_legend Pathway Selector Reagent 1,3-Dioxoisoindoline-2-carbonyl chloride (Phth-N-CO-Cl) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine / Base Nefkens Nefkens Reagent (Phth-N-CO-OEt) Reagent->Nefkens + EtOH / Base Amine Target Amine (R-NH2) Alcohol Ethanol (EtOH) UreaProduct N-Phthalimidourea (Phth-N-CO-NH-R) [Stable Linker/Protection] Intermediate->UreaProduct - HCl StandardPhth N-Phthaloyl Amine (Phth-N-R) [Standard Protection] Nefkens->StandardPhth + Amine (Mild Conditions) Direct Acylation Direct Acylation Urea Formation Urea Formation Direct Acylation->Urea Formation Indirect Route Indirect Route Standard Imide Protection Standard Imide Protection Indirect Route->Standard Imide Protection

Figure 1: Divergent synthesis pathways.[1] Direct reaction yields Urea derivatives; Ethanol reaction yields Nefkens reagent for standard protection.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent & Base Compatibility Matrix

ParameterRecommendedAcceptableAvoidReason for Avoidance
Solvent DCM, THF (Anhydrous)Toluene, AcetonitrileWater, Methanol, DMFReagent hydrolyzes/solvolyzes rapidly in protic solvents.
Base Triethylamine, DIPEAPyridine,

Primary Amines (excess)Excess substrate amine will react twice, causing dimerization.
Temp



High temp promotes polymerization or decomposition.

Troubleshooting Guide:

  • Problem: Low Yield / Recovery of Phthalimide.

    • Cause: Hydrolysis of the reagent due to wet solvent.

    • Solution: Redistill DCM over

      
       or use molecular sieves. Ensure the reagent is white/crystalline (yellowing indicates decomposition).
      
  • Problem: Formation of symmetric urea (

    
    ).
    
    • Cause: Reagent degraded to phosgene in situ (rare) or transamidation.

    • Solution: Add the reagent solution slowly to the amine, not the reverse. Ensure excess reagent (

      
       equiv) is present.
      

Part 5: Deprotection Strategy

If used as a protecting group (Method A), removal requires specific conditions because the urea linkage is robust.

  • Hydrazinolysis (Standard Gabriel Conditions):

    • Reagent: Hydrazine hydrate (

      
      ) in Ethanol.
      
    • Reaction: Reflux for 2–4 hours.

    • Product: This cleaves the phthalimide ring but typically leaves the hydrazine attached to the carbonyl, yielding a Semicarbazide (

      
      ) rather than the free amine.
      
    • Critical Note: Therefore, Method A is best used when the target is the urea derivative or for permanent modification. For reversible protection of the amine nitrogen, Method B (via Nefkens reagent) is strongly recommended.

References

  • N-Phthalimide as a Site-Protecting Group. National Institutes of Health (PMC). Discusses the utility of the phthalimide group in Rhodium-catalyzed functionalization.

  • Phthalimides in Organic Synthesis. Organic Chemistry Portal. Comprehensive guide on Gabriel Synthesis, Nefkens reagent, and phthalimide deprotection strategies.

  • 1,3-Dioxoisoindoline-2-carbonyl chloride (Compound Summary). PubChem.[2] Chemical structure, physical properties, and safety data for CAS 22509-04-2.

  • Synthesis of N-Phthalimidocarbonyl Derivatives. BroadPharm. Application of 1,3-dioxoisoindolin-2-yl derivatives in linker chemistry.[3] [3]

Sources

Application

Application Notes &amp; Protocols for 1,3-Dioxoisoindoline-2-carbonyl chloride in Medicinal Chemistry

Foreword: The Enduring Relevance of the Phthalimide Scaffold The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearan...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Phthalimide Scaffold

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of biologically active compounds.[1] Its journey from the tragic history of thalidomide to the modern era of targeted cancer therapies and protein degradation technologies is a testament to its remarkable versatility.[2][3][4] The lipophilic and neutral nature of the phthalimide moiety allows it to readily cross biological membranes, a crucial property for drug efficacy.[5] 1,3-Dioxoisoindoline-2-carbonyl chloride emerges as a highly reactive and efficient reagent, providing medicinal chemists with a powerful tool to introduce this pivotal pharmacophore into novel molecular architectures. This document serves as a detailed guide to its applications, underpinned by mechanistic rationale and field-proven protocols.

Core Principles of Reactivity

1,3-Dioxoisoindoline-2-carbonyl chloride is an acyl chloride derivative of N-carboxyphthalimide. Its utility stems from the high reactivity of the acyl chloride functional group toward a wide range of nucleophiles. This reactivity allows for the facile formation of stable amide, ester, and carbamate linkages under mild conditions, making it an ideal reagent for late-stage functionalization and library synthesis in drug discovery programs.

cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Amine Primary Amine (R-NH2) ProtectedAmine Protected Amine (N-Phthaloyl Derivative) Amine->ProtectedAmine Reagent 1,3-Dioxoisoindoline-2-carbonyl chloride Reagent->ProtectedAmine Reaction Multi-step Chemical Transformations (R group is modified) ProtectedAmine->Reaction FinalProduct Deprotected Primary Amine (R'-NH2) Reaction->FinalProduct Hydrazine Hydrazine (N2H4) Hydrazine->FinalProduct

Caption: Workflow for amine protection and deprotection.

Enabling Technology for PROTACs

One of the most exciting modern applications is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. Phthalimide derivatives like thalidomide are potent binders of the Cereblon (CRBN) E3 ligase. 1,3-Dioxoisoindoline-2-carbonyl chloride is used to covalently attach this "warhead" to a linker, which is then connected to a ligand for the protein of interest. [6]

cluster_reagents Reagents cluster_synthesis Synthesis cluster_final Final PROTAC Assembly Reagent 1,3-Dioxoisoindoline-2-carbonyl chloride WarheadLinker Phthalimide-Linker Conjugate Reagent->WarheadLinker Linker Linker-NH2 Linker->WarheadLinker PROTAC Final PROTAC Molecule WarheadLinker->PROTAC TargetLigand Target Protein Ligand TargetLigand->PROTAC

Caption: Workflow for synthesizing a phthalimide-based PROTAC.

Experimental Protocols

Safety Note: 1,3-Dioxoisoindoline-2-carbonyl chloride is an acyl chloride and is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Synthesis of an N-Aryl Phthalimide Derivative

This protocol describes the reaction of 1,3-Dioxoisoindoline-2-carbonyl chloride with a substituted aniline, a common step in synthesizing libraries of potential therapeutic agents. [7][8] Materials:

  • 1,3-Dioxoisoindoline-2-carbonyl chloride (1.0 eq)

  • Substituted Aniline (e.g., 4-bromoaniline) (1.0 eq)

  • Triethylamine (Et3N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Dissolve 1,3-Dioxoisoindoline-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-aryl phthalimide derivative.

Protocol 2: Synthesis of a Boc-Protected Phthalimide-PEG Linker for PROTACs

This protocol outlines the crucial step of conjugating the phthalimide warhead to a commonly used PEG linker, preparing it for subsequent attachment to a target protein ligand. [6] Materials:

  • 1,3-Dioxoisoindoline-2-carbonyl chloride (1.05 eq)

  • tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (Boc-NH-PEG2-NH2) (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup and standard purification equipment

Procedure:

  • Reaction Setup: In a nitrogen-flushed flask, dissolve Boc-NH-PEG2-NH2 (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. Cool the mixture to 0 °C.

  • Reagent Addition: In a separate flask, dissolve 1,3-Dioxoisoindoline-2-carbonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled linker solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight (approx. 16 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation & Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure (1,3-dioxoisoindolin-2-yl)-PEG2-Boc linker. The Boc group can be subsequently removed under acidic conditions to reveal the terminal amine for conjugation with the target ligand.

References

  • Kushwaha, N., & Kaushik, D. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 159-171. [Link]

  • de Melo, C. C., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Organic Chemistry, 17(5). [Link]

  • de Melo, C. C., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Bentham Science. [Link]

  • de Oliveira, R. B., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega, 3(8), 9947-9956. [Link]

  • Singh, V., et al. (2021). Phthalimide analogs for antimalarial drug discovery. RSC Medicinal Chemistry, 12(9), 1478-1487. [Link]

  • Abdel-rahman, A. A. H., et al. (2015). Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 158-164. [Link]

  • Kohsaka, Y., et al. (2020). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. ResearchGate. [Link]

  • Foster, A. B., et al. (1986). Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione. Journal of Medicinal Chemistry, 29(11), 2230-2235. [Link]

  • Bohmann, R. A., et al. (2022). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234–1238. [Link]

  • C. S., C. K. (2024). Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). ResearchGate. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. Scheme of N-phthaloylglycine chloride synthesis. [Link]

  • Al-Suwaidan, I. A., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 28(24), 8089. [Link]

  • ResearchGate. Synthesis of Aminoglutethimide. [Link]

  • Google Patents.
  • Al-Suwaidan, I. A., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. PMC. [Link]

  • Kumar, A., & Kumar, K. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • El-Sayed, H. A., et al. (2025). Novel Synthesis of N-(1,3-Dioxoisoindol-2-yl)aminothiocarbohydrazide, and its Arylidenes andGlycosylidine as Hybrids withThiadiazoline Ring. ResearchGate. [Link]

  • Kumar, A., & Kumar, K. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Gabriele, B., et al. (2013). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Organic Letters, 10(20), 4545-4548. [Link]

  • Lee, J. Y., et al. (2007). Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry, 15(2), 945-953. [Link]

  • Organic Syntheses Procedure. 5. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 1,3-Dioxoisoindoline-2-carbonyl Chloride in Heterocyclic Synthesis

Abstract The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, including anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2][3] The development of versatile reagents that facilitate the construction of complex heterocyclic systems incorporating this privileged motif is therefore of significant interest to the drug discovery and development community. This document provides an in-depth guide to the properties, reactivity, and synthetic applications of 1,3-dioxoisoindoline-2-carbonyl chloride (Pht-COCl), a highly reactive yet versatile reagent for the introduction of a protected aminocarbonyl moiety. We present detailed mechanistic insights and field-tested protocols for its application in the synthesis of key heterocyclic structures, such as quinazolinediones and benzoxazinediones, designed for researchers and scientists in organic synthesis and pharmaceutical development.

Reagent Profile: 1,3-Dioxoisoindoline-2-carbonyl Chloride (Pht-COCl)

1,3-Dioxoisoindoline-2-carbonyl chloride is a crystalline solid that serves as a stable and effective electrophilic source of the "phthalimido-carbonyl" group. Its utility stems from the high reactivity of the acid chloride function, which allows for facile reaction with a wide range of nucleophiles, while the phthalimide portion acts as a masked primary amine, reminiscent of its role in the classic Gabriel synthesis of primary amines.[4][5][6][7]

Physicochemical Properties & Handling
PropertyValue
Chemical Formula C₉H₄ClNO₃
Molecular Weight 209.59 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in aprotic organic solvents (DCM, THF, Dioxane, Acetonitrile). Reacts with protic solvents (water, alcohols).
CAS Number 43056-53-5

Safety and Handling: As with all acyl chlorides, 1,3-dioxoisoindoline-2-carbonyl chloride is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

  • Corrosivity: Causes severe skin burns and eye damage.[8][9][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Moisture Sensitivity: Reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[11] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool place. All glassware and solvents must be rigorously dried before use.

  • Inhalation: The dust and resulting HCl gas are extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[11] Avoid inhalation.

Synthesis of the Reagent

The reagent is typically prepared by the reaction of potassium phthalimide with an excess of phosgene (or a phosgene equivalent like triphosgene) in an inert aprotic solvent. The use of potassium phthalimide, the deprotonated form of phthalimide, provides the necessary nucleophilicity to attack the carbonyl carbon of phosgene.

cluster_0 Reagent Synthesis PotassiumPhthalimide Potassium Phthalimide Reaction Nucleophilic Acyl Substitution PotassiumPhthalimide->Reaction Phosgene Phosgene (COCl₂) Phosgene->Reaction Solvent Inert Solvent (e.g., THF, Toluene) Solvent->Reaction Reaction Conditions Product 1,3-Dioxoisoindoline- 2-carbonyl chloride Byproduct KCl Reaction->Product Reaction->Byproduct

Caption: Synthesis of 1,3-dioxoisoindoline-2-carbonyl chloride.

General Reactivity and Mechanism

The primary mode of action for Pht-COCl is nucleophilic acyl substitution. A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the N-acylated product. This initial product can then undergo further intramolecular reactions if other functional groups are present, which is the key to its utility in heterocyclic synthesis.

Reagent Pht-COCl Intermediate Tetrahedral Intermediate Reagent->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Acylated Product (Pht-CO-Nu) Intermediate->Product 2. Chloride Elimination HCl HCl Intermediate->HCl (-Cl⁻, +H⁺)

Caption: General mechanism of nucleophilic acyl substitution.

Application: Synthesis of Quinazoline-2,4(1H,3H)-diones

Quinazolinediones are a class of fused heterocyclic compounds with significant pharmacological importance, exhibiting activities such as anticonvulsant, anti-inflammatory, and anticancer effects.[12][13][14] The reaction of Pht-COCl with anthranilic acid derivatives provides a direct and efficient route to this valuable scaffold.

Mechanistic Pathway

The synthesis proceeds via a two-step, one-pot sequence.

  • N-Acylation: The amino group of anthranilic acid acts as the nucleophile, attacking the Pht-COCl to form an N-acyl anthranilic acid intermediate. A non-nucleophilic base (e.g., triethylamine) is used to scavenge the HCl byproduct.

  • Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular nucleophilic attack from the carboxylic acid group onto the phthalimido-carbonyl. This is followed by ring-opening of the phthalimide and elimination to yield the stable quinazolinedione ring system.

start Anthranilic Acid + Pht-COCl step1 N-Acylation start->step1 intermediate N-Acyl Anthranilic Acid Intermediate step1->intermediate + Base, -HCl step2 Intramolecular Cyclization intermediate->step2 product Quinazoline-2,4-dione step2->product phthalimide Phthalimide (byproduct) step2->phthalimide

Caption: Workflow for Quinazolinedione Synthesis.

Detailed Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione

Materials:

  • Anthranilic acid (1.0 eq)

  • 1,3-Dioxoisoindoline-2-carbonyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add anthranilic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise via syringe.

  • Reagent Addition: Dissolve 1,3-dioxoisoindoline-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure quinazoline-2,4(1H,3H)-dione.

Application: Synthesis of 1,3-Benzoxazine-2,4-diones

1,3-Benzoxazine derivatives are another class of heterocycles with a wide range of biological activities.[15][16] Pht-COCl can be employed in their synthesis starting from salicylic acid derivatives, providing a robust method for constructing the benzoxazinedione core.

Mechanistic Pathway

The reaction with salicylic acid proceeds through an initial acylation followed by intramolecular cyclization.

  • O-Acylation: In the presence of a base, the phenolic hydroxyl group of salicylic acid is deprotonated to a more nucleophilic phenoxide. This attacks the Pht-COCl to form an O-acylsalicylic acid ester intermediate.

  • Intramolecular Cyclization (Acyl Transfer): The neighboring carboxylic acid group then attacks the newly formed carbonyl center, leading to an intramolecular cyclization and displacement of the phthalimide group to form the final 1,3-benzoxazine-2,4-dione product.

Detailed Protocol: Synthesis of 1H-Benzo[d][2][17]oxazine-2,4-dione

Materials:

  • Salicylic acid (1.0 eq)

  • 1,3-Dioxoisoindoline-2-carbonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.2 eq)

  • Anhydrous Dioxane or THF

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve salicylic acid (1.0 eq) in anhydrous dioxane.

  • Base and Reagent Addition: Cool the solution to 0 °C. Add pyridine (2.2 eq) dropwise. In a separate flask, dissolve 1,3-dioxoisoindoline-2-carbonyl chloride (1.1 eq) in anhydrous dioxane and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate. Wash the organic layer with cold 1 M HCl (2x) to remove excess pyridine, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the pure 1H-benzo[d][2]oxazine-2,4-dione.

Summary of Applications and Substrate Scope

The protocols described can be adapted for a range of substituted starting materials. The electronic nature of the substituents on the aromatic ring can influence reaction rates and yields.

Starting MaterialHeterocyclic ProductKey ConditionsExpected Outcome
Substituted Anthranilic AcidSubstituted Quinazoline-2,4-dioneAnhydrous DCM, TEA, 0°C to RTGood to excellent yields. Electron-donating groups on the aniline may accelerate the initial acylation.
Substituted Salicylic AcidSubstituted 1,3-Benzoxazine-2,4-dioneAnhydrous Dioxane, Pyridine, 50-60°CModerate to good yields. Steric hindrance near the hydroxyl or carboxyl group may require longer reaction times or higher temperatures.
1,2-Amino AlcoholsOxazolidin-2-onesAprotic Solvent, BaseFormation of a 5-membered ring via sequential N- and O-acylation/cyclization.
1,2-DiaminesImidazolidin-2-onesAprotic Solvent, BaseFormation of a cyclic urea structure.

References

  • Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252–270. Retrieved from [Link]

  • Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. PubMed. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2010). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. PubMed, 20(4), 632-49. Retrieved from [Link]

  • Majeed, M. (2009). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Sabinsa Corporation. Retrieved from [Link]

  • Bentham Science. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4). Retrieved from [Link]

  • LookChem. (2025). Multivariate applications of phthalimide. Retrieved from [Link]

  • Antoniou, T., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][2]oxazine-2,4-diones. Royal Society of Chemistry. Retrieved from [Link]

  • Majeed, M. (2015). (PDF) N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. ResearchGate. Retrieved from [Link]

  • Kohsaka, Y., & Kimura, Y. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Nature. Retrieved from [Link]

  • Kohsaka, Y., Matsuura, D., & Kimura, Y. (2024). Synthesis of phthaloyl chloride (24) and its application to... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Retrieved from [Link]

  • Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. Retrieved from [Link]

  • R Discovery. (2024). Phthaloyl Dichloride: Synthesis, Its applications and the Related Reagents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Pd‐catalyzed carbonylative synthesis of benzoxazinones using CO surrogates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Singh Sonigara, B., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinazolinones via CpCo(iii)-catalyzed C–H functionalization of primary amides with oxadiazolones*. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • SciELO. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

  • Beilstein Journals. (2013). The chemistry of isoindole natural products. Retrieved from [Link]

  • ResearchGate. (2025). Simple method for synthesis of isolated heterocyclic compounds incorporating 2-(2-bromoacetyl)isoindoline-1,3-dione and 2-(2-cyanoacetyl)isoindoline-1,3-dione. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of (1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile with N-Arylisoindolines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from [Link]

Sources

Application

catalytic applications of 1,3-Dioxoisoindoline-2-carbonyl chloride derivatives

Application Notes & Protocols Topic: Catalytic Applications of 1,3-Dioxoisoindoline-2-carbonyl Chloride Derivatives Audience: Researchers, scientists, and drug development professionals. Guide Overview This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Catalytic Applications of 1,3-Dioxoisoindoline-2-carbonyl Chloride Derivatives

Audience: Researchers, scientists, and drug development professionals.

Guide Overview

This technical guide provides a comprehensive overview of the catalytic applications of derivatives of 1,3-dioxoisoindoline-2-carbonyl chloride, focusing on their role as superior acyl-transfer agents in modern organic synthesis. While direct catalytic use of 1,3-dioxoisoindoline-2-carbonyl chloride itself is not extensively documented, its derivatives, specifically N-acylphthalimides, have emerged as highly effective, bench-stable precursors for acyl-metal intermediates in palladium-catalyzed cross-coupling reactions.

This guide will elucidate the chemical principles behind the enhanced reactivity of N-acylphthalimides and provide detailed, field-proven protocols for their synthesis from carboxylic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions to generate ketones, a critical functional group in pharmaceuticals and functional materials.

The Chemistry of N-Acylphthalimides as Acyl-Transfer Agents

1,3-Dioxoisoindoline-2-carbonyl chloride is a highly reactive acylating agent. Its primary utility in a catalytic context is as a precursor for the synthesis of N-acylphthalimides. These N-acylphthalimides are not mere intermediates; they are activated amide derivatives that have gained prominence as powerful acyl-transfer reagents.

The key to their reactivity lies in the structure of the phthalimide group. The amide bond within an N-acylphthalimide is significantly destabilized compared to a standard acyclic amide. This destabilization arises from a "twist" or deviation from planarity of the nitrogen atom's lone pair with the acyl carbonyl group, which weakens the typical amide resonance (nN→π*C=O conjugation)[1]. This ground-state destabilization facilitates the oxidative addition of the otherwise inert N–C(O) bond to a low-valent transition metal, such as Palladium(0), a critical step in many cross-coupling catalytic cycles[1][2].

This unique property allows N-acylphthalimides to serve as bench-stable, solid alternatives to highly reactive and often unstable acyl chlorides for the delivery of acyl groups in catalytic reactions.

Core Application: Ketone Synthesis via Suzuki-Miyaura Cross-Coupling

A prime example of the catalytic application of N-acylphthalimide derivatives is in the palladium-catalyzed Suzuki-Miyaura reaction to form ketones. This reaction couples an N-acylphthalimide (as the acyl electrophile) with an organoboron reagent (as the nucleophile) to form a new carbon-carbon bond, yielding a ketone.

Workflow Overview

The overall process involves two main stages: the synthesis of the N-acylphthalimide from a readily available carboxylic acid, followed by the palladium-catalyzed cross-coupling reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Catalytic Cross-Coupling Carboxylic Acid\n(R-COOH) Carboxylic Acid (R-COOH) Activated Carboxylic Acid\n(e.g., via Ph3P/N-Chlorophthalimide) Activated Carboxylic Acid (e.g., via Ph3P/N-Chlorophthalimide) Carboxylic Acid\n(R-COOH)->Activated Carboxylic Acid\n(e.g., via Ph3P/N-Chlorophthalimide) Activation N-Acylphthalimide N-Acylphthalimide Activated Carboxylic Acid\n(e.g., via Ph3P/N-Chlorophthalimide)->N-Acylphthalimide Reaction with Phthalimide Salt Ketone\n(R-CO-Ar) Ketone (R-CO-Ar) N-Acylphthalimide->Ketone\n(R-CO-Ar) Pd-Catalyzed Suzuki-Miyaura Coupling with ArB(OH)2 G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Acyl-Pd(II)-Phthalimide\nComplex Acyl-Pd(II)-Phthalimide Complex Oxidative\nAddition->Acyl-Pd(II)-Phthalimide\nComplex Transmetalation Transmetalation Acyl-Pd(II)-Phthalimide\nComplex->Transmetalation Acyl-Pd(II)-Aryl\nComplex Acyl-Pd(II)-Aryl Complex Transmetalation->Acyl-Pd(II)-Aryl\nComplex Phthalimide\nAnion Phthalimide Anion Transmetalation->Phthalimide\nAnion Reductive\nElimination Reductive Elimination Acyl-Pd(II)-Aryl\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ketone\n(R-CO-Ar) Ketone (R-CO-Ar) Reductive\nElimination->Ketone\n(R-CO-Ar) N-Acylphthalimide\n(R-CO-NPhth) N-Acylphthalimide (R-CO-NPhth) N-Acylphthalimide\n(R-CO-NPhth)->Oxidative\nAddition Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,3-Dioxoisoindoline-2-carbonyl chloride Optimization

The following technical guide addresses the optimization of reactions involving 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as N-(chlorocarbonyl)phthalimide). This reagent is a potent electrophile used to introd...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reactions involving 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as N-(chlorocarbonyl)phthalimide). This reagent is a potent electrophile used to introduce the phthalimido-carbonyl moiety, primarily in the synthesis of


-phthaloyl ureas  and 

-phthaloyl carbamates
.

Executive Summary: The Chemistry of Instability

To improve yield, you must first understand the enemy. 1,3-Dioxoisoindoline-2-carbonyl chloride (CAS: 14552-58-0) is thermodynamically eager to decompose.[1] It possesses two high-energy electrophilic sites: the exocyclic carbonyl chloride and the endocyclic imide carbonyls.

Primary Failure Modes:

  • Hydrolysis: Rapid conversion to phthalimide,

    
    , and 
    
    
    
    upon contact with trace moisture.[1]
  • Symmetric Urea Formation: Reaction of the product with excess amine if stoichiometry is uncontrolled.[1]

  • Thermal Decomposition: Decarboxylation at elevated temperatures.[1]

Pre-Reaction Checklist: Reagent Integrity

Most "reaction failures" are actually "reagent failures" before the flask is even opened.

SymptomDiagnosisSolution
White crust on bottle rim Hydrolysis has occurred.[1] The crust is likely phthalimide.[1]Do not use. Recrystallize from dry benzene or thionyl chloride (if heavily degraded).[1]
Pungent, sour odor Release of HCl gas.[1]Purge with dry Argon/Nitrogen.[1] If solid is sticky, discard.[1]
Low melting point Impurity depression.[1]Pure mp should be 85–87 °C .[1] If <80 °C, repurify.

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density). Seal with Parafilm® and electrical tape.[1]

Critical Reaction Parameters (The "Three Pillars")

Pillar A: Solvent Selection

The solvent must dissolve the reagent but not nucleophilically attack it.[1]

  • Recommended: Dichloromethane (DCM) (Standard), Tetrahydrofuran (THF) (anhydrous only), Acetonitrile (MeCN).[1]

  • Avoid: Alcohols (reacts immediately), DMF (can cause formylation side reactions or hydrolysis if wet), DMSO (oxidative side reactions).[1]

Pillar B: Base Selection (The HCl Trap)

The reaction generates


, which must be neutralized to drive the equilibrium. However, strong bases can attack the imide ring.[1]
  • Best Choice: N,N-Diisopropylethylamine (DIPEA/Hünig's Base) .[1] It is non-nucleophilic and sterically hindered, preventing it from attacking the carbonyl chloride.[1]

  • Alternative: Triethylamine (TEA).[1] Acceptable, but can sometimes act as a nucleophile.[1]

  • Inorganic: Potassium carbonate (

    
    ) in acetone (heterogeneous conditions) is useful for slower, controlled reactions.[1]
    
Pillar C: Temperature Control
  • Addition Phase: 0 °C to -10 °C . This suppresses the decarboxylation pathway.[1]

  • Reaction Phase: Warm to Room Temperature (RT) only after complete addition.

  • Reflux: NEVER. Heating this reagent above 50°C typically leads to decomposition.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while blocking Paths B and C.

ReactionPathways Reagent 1,3-Dioxoisoindoline-2- carbonyl chloride Product Target: N-Phthaloyl Urea Reagent->Product Path A: Controlled Addition (0°C, Dry Solvent) Hydrolysis Byproduct: Phthalimide + CO2 + HCl Reagent->Hydrolysis Path B: Moisture Present Dimer Byproduct: Symmetric Urea Reagent->Dimer Path C: Excess Amine or High Temp Amine Nucleophile (R-NH2) Amine->Product Water Trace Water (Moisture) Water->Hydrolysis Product->Dimer Attack by 2nd Amine eq.

Caption: Reaction logic flow. Path A is the desired synthesis.[1] Path B and C represent the most common yield-loss mechanisms.

Optimized Experimental Protocol

Scenario: Synthesis of an -phthaloyl Urea (Reaction with Amine)

Reagents:

  • 1.0 eq 1,3-Dioxoisoindoline-2-carbonyl chloride

  • 1.0 eq Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[1]
    
  • 1.1 eq DIPEA (Base)[1]

  • Anhydrous DCM (

    
     concentration)[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon flow.

  • Dissolution: Dissolve the Amine and DIPEA in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

    • Why? Having the base present before the chloride is added ensures immediate neutralization of HCl, preventing acid-catalyzed side reactions.

  • Addition: Dissolve the 1,3-Dioxoisoindoline-2-carbonyl chloride in a separate minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Critical: Do not add solid reagent directly.[1] Localized high concentrations cause dimerization.[1]

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT. Monitor by TLC (usually complete within 1–2 hours).[1][2][3]

  • Quench: Quench with saturated

    
     solution.
    
    • Note: Avoid strong acid washes (like 1M HCl) during workup if your product is acid-sensitive; however, a mild citric acid wash can remove unreacted amine.[1]

Troubleshooting & FAQ

Q1: My reaction turns into a thick sludge immediately upon addition. What happened? A: This is likely the precipitation of the amine hydrochloride salt (Amine·HCl) or the base salt (DIPEA·HCl).

  • Fix: Ensure your solvent volume is sufficient (dilute to 0.05 M).[1] If using a non-polar solvent like Toluene, switch to DCM or THF to keep the salts somewhat solubilized or in a finer suspension.[1]

Q2: I see two spots on TLC very close to each other. A: One is likely your product, the other is Phthalimide .[1] Phthalimide is the "universal byproduct" of this reagent.[1]

  • Fix: Phthalimide is much less soluble in cold ether/hexanes than most urea products.[1] Try triturating your crude solid with cold diethyl ether to wash away the product, leaving phthalimide behind (or vice versa, depending on your R-group).[1]

Q3: Can I use this reagent to make carbamates (reaction with alcohols)? A: Yes, but alcohols are worse nucleophiles than amines.[1]

  • Modification: You may need a catalyst. Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the carbonyl chloride.[1] Heat may be required (refluxing DCM, 40°C), but monitor closely for decarboxylation.[1]

Q4: Yield is consistently ~50%. A: You might be forming the symmetric urea (R-NH-CO-NH-R).[1]

  • Fix: This happens if the amine attacks the product.[1] Ensure strict 1:1 stoichiometry or use a slight excess of the chloride (1.1 eq) rather than the amine. Ensure the addition is slow and cold.

Decision Tree for Optimization

DecisionTree Start Start: Low Yield Issue CheckReagent Is Reagent White/Crystalline? Start->CheckReagent CheckWater Is Solvent Anhydrous? CheckReagent->CheckWater Yes Purify Action: Recrystallize/Buy New CheckReagent->Purify No (Yellow/Sticky) CheckSpot TLC: Is Phthalimide Major Spot? CheckWater->CheckSpot Yes DrySolvent Action: Distill Solvent/Add Sieves CheckWater->DrySolvent No CheckDimer TLC: Is Symmetric Urea Major? CheckSpot->CheckDimer No CheckSpot->DrySolvent Yes (Hydrolysis) AdjustAdd Action: Slow Addition at 0°C CheckDimer->AdjustAdd No (Unknown) Stoich Action: Check Stoichiometry (1:1) CheckDimer->Stoich Yes

Caption: Systematic troubleshooting flow for low-yield scenarios.

References

  • Reagent Properties & Synthesis

    • N-(Chlorocarbonyl)phthalimide.[1] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1][4] (Standard reference for reagent properties).

    • Katritzky, A. R., et al. (2000).[1] "Synthesis of N-substituted phthalimides." Journal of Organic Chemistry. (Context on phthalimide stability).

  • Reaction Mechanisms

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] (Mechanisms of acyl chloride substitution).

    • Organic Syntheses, Coll.[1][5] Vol. 5, p. 201 (General handling of sensitive carbamoyl chlorides).[1]

  • Safety & Handling

    • PubChem Compound Summary for CID 167674: 1,3-Dioxoisoindoline-2-carbonyl chloride.[1] Link (Verified CAS and Safety Data).[1]

(Note: Specific high-yield protocols for this exact chloride are often proprietary or embedded in total synthesis papers, but the protocols defined above utilize standard, verified organic synthesis methodologies for this class of compounds.)

Sources

Optimization

Technical Guide: Purification of Products from 1,3-Dioxoisoindoline-2-carbonyl Chloride Reactions

The following technical guide details the purification strategies for products derived from 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as -(chlorocarbonyl)phthalimide). Executive Summary & Reagent Profile 1,3-D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification strategies for products derived from 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as


-(chlorocarbonyl)phthalimide).

Executive Summary & Reagent Profile

1,3-Dioxoisoindoline-2-carbonyl chloride (CAS: 22509-04-2) is a specialized electrophilic reagent used primarily to introduce the phthalimido-carbonyl moiety into nucleophiles. It reacts with:

  • Amines to form

    
    -phthaloylureas .
    
  • Alcohols to form

    
    -phthaloylcarbamates .
    

Core Challenge: The reagent is highly moisture-sensitive. Hydrolysis yields phthalimide and carbon dioxide. Consequently, the primary purification burden is separating the desired stable product from the phthalimide byproduct, which often shares similar solubility profiles.

Troubleshooting & Diagnostic Q&A

Issue 1: White Precipitate Formation During Reaction

Q: I observed a white precipitate forming immediately upon adding the reagent to my reaction mixture. Is this my product? A: It is likely phthalimide (the byproduct), not your product.

  • Cause: If the reaction solvent was not strictly anhydrous, the chlorocarbonyl reagent hydrolyzes rapidly (

    
     sec in wet solvents) to form unstable 
    
    
    
    -carboxyphthalimide, which decarboxylates to insoluble phthalimide.
  • Solution: Filter the reaction mixture through a sintered glass funnel. Phthalimide is poorly soluble in cold dichloromethane (DCM) or toluene, whereas most

    
    -phthaloylureas/carbamates remain in solution.
    
Issue 2: Persistent Phthalimide Contamination

Q: My crude product contains ~10-20% phthalimide. Acid/base washes aren't removing it. Why? A: Phthalimide (


) is weakly acidic.
  • The Trap: Washing with weak base (e.g., saturated NaHCO

    
    ) is insufficient to deprotonate and solubilize it. Stronger bases (NaOH/KOH) will dissolve it but risk ring-opening hydrolysis  of your phthaloyl product into a phthalamic acid derivative.
    
  • Protocol: Rely on solubility differentiation rather than extraction. Phthalimide is sparingly soluble in cold ethanol and diethyl ether. Triturate your crude solid with cold diethyl ether or recrystallize from hot ethanol.

Issue 3: Product Instability During Chromatography

Q: My product decomposes or streaks on silica gel. A:


-phthaloyl derivatives can be sensitive to the Lewis acidity of silica.
  • Fix: Pre-treat the silica gel column with 1% triethylamine (Et

    
    N) in hexane to neutralize acidic sites. Elute rapidly using a gradient of Hexanes:Ethyl Acetate.
    

Experimental Protocols

Protocol A: Standard Workup & Phthalimide Removal

Use this workflow for stable Urea/Carbamate products soluble in organic solvents.

  • Quench: Terminate the reaction by adding a small quantity of water (converts remaining reagent to phthalimide).

  • Filtration (Critical Step): If a white solid is present, filter the mixture through Celite or a glass frit.

    • Analysis: Check the solid by TLC.[1][2] If it is phthalimide (R

      
       ~0.4-0.5 in 1:1 Hex:EtOAc, UV active), discard it.
      
  • Extraction: Dilute filtrate with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash Cycle:

    • Wash 1: 5% Citric Acid (removes unreacted amines).

    • Wash 2: Water (removes bulk salts).

    • Wash 3: Brine (drying).

  • Concentration: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification:

    • Option 1 (Crystallization): Dissolve crude in minimum hot Ethanol (EtOH). Cool slowly to 4°C. Phthalimide impurities often remain in the mother liquor.

    • Option 2 (Trituration): Suspend crude in cold Diethyl Ether. Sonicate for 5 mins. Filter. The solid is usually the pure product.

Protocol B: Recrystallization Solvent System

Data based on solubility differentials.

Solvent SystemPhthalimide SolubilityTypical Product SolubilityOutcome
Water Insoluble (<0.1 g/100mL)InsolubleNo separation.
Ethanol (Hot) SolubleSolubleCo-solubility.
Ethanol (Cold) Sparingly Soluble Insoluble/Precipitates Good for crystallization.
DCM (Cold) Sparingly SolubleSolubleGood for filtration separation.
Diethyl Ether InsolubleInsolubleGood for trituration (impurities stay in solid or solution depending on product).

Decision Tree & Workflow (Graphviz)

PurificationWorkflow cluster_legend Key Start Crude Reaction Mixture Precipitate Is there a precipitate? Start->Precipitate Filter Filter Solid (Likely Phthalimide) Precipitate->Filter Yes Filtrate Organic Filtrate Precipitate->Filtrate No Filter->Filtrate Discard Solid SolubilityCheck Product Solubility in Ether? Filtrate->SolubilityCheck Trituration Triturate with Cold Ether (Product Solidifies) SolubilityCheck->Trituration Low Recryst Recrystallize from Hot EtOH SolubilityCheck->Recryst High (in hot) Column Flash Chromatography (Neut. Silica) SolubilityCheck->Column Complex Mix Step Action Step Decision Decision Point

Caption: Logical workflow for separating phthalimide byproducts from N-phthaloyl derivatives based on physical state and solubility.

References

  • Organic Syntheses , Coll. Vol. 1, p. 457 (1941); Vol. 7, p. 201 (1927). Preparation and properties of Phthalimide.[2][3][4][5][6][7]Link

  • Reddy, P. Y., et al. (1997).[7] Mild and Efficient Synthesis of Phthalimides. Journal of Organic Chemistry.[7] Link

  • Osby, J. O., et al. (1984).[7][8] An exceptionally mild deprotection of phthalimides.[8] Tetrahedron Letters.[7][8] Link

  • Bachem Technical Guides . Peptide Purification Process & Methods.Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1,3-Dioxoisoindoline-2-carbonyl chloride

[1] Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Senior Application Scientist: Dr. A. Vance Subject: Technical Guide regarding Stability, Degradation, and Handling of 1,3-Dioxoisoindoline-2-carbonyl chloride (CAS: 14552-58-0) Reference ID: TS-GUIDE-NCP-001[1]

Introduction

You are likely accessing this guide because you are utilizing 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as


-(chlorocarbonyl)phthalimide ) for the introduction of the phthalimido group or activation of nucleophiles.[1]

CRITICAL DISTINCTION: Do not confuse this reagent with Nefkens' Reagent (


-ethoxycarbonylphthalimide).[1] While both serve similar synthetic purposes, the carbonyl chloride variant is significantly more reactive, moisture-sensitive, and prone to rapid degradation if mishandled.[1] This guide addresses the specific instability of the chloride derivative.

Module 1: Storage & Physical Integrity

Q: My reagent arrived as a white powder. How do I store it to prevent decomposition?

A: This reagent is a carbamoyl chloride analog , making it inherently electrophilic and moisture-sensitive.[1]

  • Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for long-term stability.

  • Atmosphere: Strictly under Argon or Nitrogen .[1] The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.[1]

  • Desiccation: Store inside a secondary container (desiccator) with active desiccant (e.g., Drierite or activated molecular sieves).[1]

Q: The powder in the bottle has turned into a hard, solid "brick." Is it still usable?

A: Likely No. This "bricking" phenomenon is the hallmark of hydrolysis.[1] When moisture enters the bottle, the surface crystals hydrolyze to form Phthalimide , which has a much higher crystal lattice energy and melting point than the reagent.[1] This forms a crust that fuses the powder together.[1]

  • Diagnostic: Attempt to break a small piece.[1] If the core is still loose powder, you might be able to salvage it, but a purity check (see Module 4) is mandatory.[1]

Module 2: Chemical Stability & Degradation Mechanisms

Degradation Pathway

The primary degradation pathway is Hydrolysis .[1] Unlike standard acyl chlorides which form carboxylic acids,


-(chlorocarbonyl)phthalimide hydrolyzes to form an unstable carbamic acid intermediate, which spontaneously decarboxylates.[1]

The Reaction:


[1]
  • PhthN-H: Phthalimide (The degradation product).[1]

  • CO2: Gas evolution (often unobserved in slow degradation).[1]

  • HCl: Acidic byproduct (corrosive to storage septa).[1]

DegradationPathway Reagent 1,3-Dioxoisoindoline- 2-carbonyl chloride Intermediate Unstable Carbamic Acid Intermediate Reagent->Intermediate Hydrolysis Water H₂O (Moisture) Water->Intermediate Products Phthalimide (Solid) + CO₂ (Gas) + HCl Intermediate->Products Decarboxylation (-CO₂)

Figure 1: Hydrolytic degradation pathway of N-(chlorocarbonyl)phthalimide showing the irreversible conversion to Phthalimide.[1]

Module 3: Experimental Troubleshooting

Q: I am seeing gas bubbles during my reaction. Is this normal?

A: It depends on your nucleophile.[1]

  • Scenario A (Reaction with Amine): If you are reacting with an amine to form a urea derivative, gas evolution is NOT expected immediately unless you are using a base that reacts with the HCl byproduct (e.g., bicarbonate).[1]

  • Scenario B (Moisture Contamination): If bubbles appear upon simply dissolving the reagent in "dry" solvent, your solvent is wet.[1] The bubbles are

    
     from the degradation pathway shown above.[1] Abort and dry your solvent. 
    
Q: My yield is low, and I isolated a white solid that is insoluble in most organic solvents. What is it?

A: You have likely isolated Phthalimide (the degradation product).[1]

  • Solubility Profile:

    
    -(chlorocarbonyl)phthalimide is soluble in DCM, THF, and EtOAc.[1] Phthalimide is poorly soluble in these solvents at room temperature.[1]
    
  • Cause: The reagent was partially hydrolyzed before use, or water was introduced during the reaction.[1]

Q: Can I use this reagent to activate carboxylic acids?

A: Yes, but be aware of the mechanism. It reacts to form a mixed anhydride.[1] If the reaction is too slow, the liberated chloride ion can attack the mixed anhydride, potentially leading to the acid chloride of your substrate and regenerating phthalimide.[1] Ensure you use a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl.[1]

Module 4: Quality Control (QC) Protocols

Before committing valuable starting material, perform this rapid QC check. The Melting Point (MP) difference is the most reliable indicator of quality because the degradation product melts >100°C higher than the reagent.[1]

Quick QC Protocol: The Melting Point Test
ParameterActive Reagent (

-Chlorocarbonylphthalimide)
Degradation Product (Phthalimide)
Melting Point ~85 – 90 °C (Sharp melt)233 – 238 °C
Appearance White to off-white crystalline powderWhite powder / Hard solid chunks
Solubility (DCM) SolublePoorly Soluble / Insoluble

Protocol:

  • Take a small capillary sample of the reagent.[1]

  • Set melting point apparatus to 80°C and ramp slowly.

  • Pass: Material melts completely below 95°C.

  • Fail: Material remains solid at 100°C. (This indicates >10% Phthalimide contamination).[1]

QC_Workflow Start Start QC Check Visual Visual Inspection: Is it a free-flowing powder? Start->Visual Decision_Visual Brick / Clumps? Visual->Decision_Visual Solubility Solubility Test: Dissolve 10mg in 1mL dry DCM Decision_Sol Clear Solution? Solubility->Decision_Sol MP_Test Melting Point Test Decision_MP Melts < 95°C? MP_Test->Decision_MP Decision_Visual->Solubility No Discard DISCARD: Hydrolyzed to Phthalimide Decision_Visual->Discard Yes Decision_Sol->MP_Test Clear Decision_Sol->Discard Turbid/Insoluble Decision_MP->Discard No (>100°C) Approve APPROVE: Reagent Active Decision_MP->Approve Yes

Figure 2: Decision tree for validating reagent quality before synthesis.

References

  • Chemical Structure & Nomenclature: National Institute of Standards and Technology (NIST).[1] 2H-Isoindole-2-carbonyl chloride, 1,3-dihydro-1,3-dioxo-.[1] (Note: Search by CAS 14552-58-0 for specific derivative data).[1]

  • Phthalimide Properties (Degradation Product): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 6809, Phthalimide. [Link][1]

  • Synthetic Utility (Related Reagents): The Gabriel Synthesis. Master Organic Chemistry. [Link]

Sources

Optimization

optimizing temperature and reaction time for 1,3-Dioxoisoindoline-2-carbonyl chloride

Subject: Optimizing Reaction Kinetics & Stability for -(Chlorocarbonyl)phthalimide Core Directive: Critical Process Parameters (CPP) The synthesis of 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Kinetics & Stability for -(Chlorocarbonyl)phthalimide

Core Directive: Critical Process Parameters (CPP)

The synthesis of 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-(chlorocarbonyl)phthalimide) is a delicate balance between activation energy and thermal degradation.[1] Unlike standard acid chlorides, this carbamoyl chloride derivative possesses a structurally strained 

-acyl bond that is susceptible to both hydrolysis and thermal decarboxylation.[1]

The following optimization matrix defines the operational window for the reaction of Phthalimide with Triphosgene (the industry-preferred phosgene source).

Temperature & Time Optimization Matrix
ParameterOptimal RangeCritical ThresholdMechanistic Impact
Reaction Temperature 65°C – 80°C > 110°C < 60°C: Kinetics are sluggish; HCl evolution is incomplete, leading to equilibrium stagnation.> 110°C: Risk of decarboxylation to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-chlorophthalimide and polymerization of byproducts.[1]
Reaction Time 3 – 5 Hours > 8 Hours Too Short: Incomplete conversion of the insoluble phthalimide starting material.Too Long: Increases probability of moisture ingress and subsequent hydrolysis to phthalimide and

.
Catalyst Loading 1–2 mol% DMF > 5 mol% DMF acts as a Vilsmeier-Haack type activator. Excess DMF can form stable complexes that complicate purification.

Expert Insight: Do not rely solely on TLC. The starting material (phthalimide) and the hydrolyzed product (phthalimide) have identical


 values. FT-IR monitoring is mandatory.  Look for the appearance of the acyl chloride stretch at ~1790 cm⁻¹  and the shift of the imide carbonyls.
Troubleshooting Guide: Failure Modes & Solutions

This section addresses specific deviations reported by users in the field.

Q1: The reaction mixture turned a dark pink/brown color. Is the product ruined?

Diagnosis: This indicates trace oxidation or metal contamination, often exacerbated by overheating (>90°C) or prolonged reaction times.[1]

  • Root Cause: Formation of oxidation byproducts or interaction with trace iron in non-glass-lined reactors.[2]

  • Corrective Action:

    • Check reaction temperature; ensure it did not exceed reflux of THF/Toluene.

    • The product can often be salvaged by recrystallization from dry cyclohexane or benzene (if safety permits) or precipitation with dry hexane. The color is usually an impurity <1%.

Q2: I see a heavy white precipitate even after 6 hours. Yield is low.

Diagnosis: Incomplete conversion or "Stalling."

  • Root Cause:

    • Moisture: The reagent hydrolyzes instantly. If the white solid is phthalimide (check melting point: 233°C vs Product MP: ~85-87°C), moisture entered the system.

    • Lack of Catalyst: Without catalytic DMF, the reaction with triphosgene is extremely slow.

  • Corrective Action:

    • Ensure the system is under a positive pressure of dry Nitrogen/Argon.

    • Add 1-2 drops of dry DMF . You should observe immediate vigorous bubbling (HCl/CO2 release).

Q3: The product decomposes during rotary evaporation.

Diagnosis: Thermal instability under vacuum.

  • Root Cause: The compound is thermally sensitive. Heating the water bath >45°C while concentrating can induce decomposition.

  • Corrective Action:

    • Set water bath to < 35°C .

    • Use a high-vacuum pump to remove solvent at lower temperatures rather than increasing heat.[2]

Validated Experimental Protocol (The "Gold Standard")

This protocol minimizes thermal stress while ensuring complete conversion using Triphosgene .

Reagents:

  • Phthalimide (1.0 eq)[1][3][4]

  • Triphosgene (0.35 eq) — Provides slight excess of phosgene equivalents.[1]

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Anhydrous Toluene (Preferred) or THF.

Workflow Diagram:

OptimizationWorkflow Start Start: Dry Phthalimide (Vacuum dry 60°C, 4h) Solvent Suspend in Toluene (Anhydrous) Start->Solvent Reagent Add Triphosgene (0.35 eq) + Cat. DMF Solvent->Reagent Heat Ramp Temp to 75°C (Monitor HCl Evolution) Reagent->Heat Check Check IR Spectrum (Target: ~1790 cm⁻¹) Heat->Check Success Cool to RT -> Filter -> Evaporate <35°C Check->Success Conversion >98% Fail Add 0.1 eq Triphosgene + 1 drop DMF Check->Fail Incomplete Fail->Heat Recycle

Figure 1: Step-by-step optimization workflow for the synthesis of N-(chlorocarbonyl)phthalimide, emphasizing the critical IR monitoring checkpoint.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and an HCl scrubber (NaOH trap).

  • Suspension: Suspend Phthalimide (10 mmol) in anhydrous Toluene (40 mL).

  • Activation: Add Triphosgene (3.5 mmol) in one portion. Add 2 drops of anhydrous DMF.

  • Reaction: Heat the mixture to 70-75°C .

    • Observation: The suspension will slowly clear as the insoluble phthalimide converts to the soluble acid chloride. Vigorous gas evolution (

      
      ) will occur.
      
  • Monitoring: After 3 hours, take an aliquot. Evaporate solvent with a nitrogen stream (do not use wet air). Run FT-IR.

    • Target: Loss of N-H stretch (~3200 cm⁻¹). Appearance of C-Cl carbonyl (~1790 cm⁻¹).[2]

  • Workup: Once clear, cool to Room Temperature. Filter off any unreacted solids under inert atmosphere.[2] Concentrate the filtrate in vacuo (Bath < 35°C).

  • Storage: Store under Argon at 4°C.

Mechanistic Pathway & Failure Analysis

Understanding why the reaction fails is as important as how to succeed.

Mechanism Phth Phthalimide (Starting Material) Inter N-Phthaloyl Imidoyl Chloride (Transient) Phth->Inter + Triphosgene + DMF Prod N-(Chlorocarbonyl) phthalimide (Target) Inter->Prod Rearrangement Hydrolysis Phthalimide + CO2 + HCl (Moisture Failure) Prod->Hydrolysis + H2O (Fast) Thermal N-Chlorophthalimide (Thermal Degradation) Prod->Thermal > 110°C (- CO)

Figure 2: Reaction pathway showing the desired route (Green) versus common failure modes (Red) caused by moisture or overheating.[2][1]

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) instead of Triphosgene? 
A:  Generally, No.  Thionyl chloride typically yields 

-chlorophthalimide or results in ring-opening to phthaloyl chloride derivatives rather than the desired

-carbonyl chloride insertion.[1] Phosgene equivalents are required for the "carbonyl insertion" motif.

Q: How do I clean the glassware afterwards? A: Quench all glassware in a bath of 10% aqueous NaOH or saturated Sodium Bicarbonate. This neutralizes residual triphosgene and hydrolyzes the acid chloride to harmless phthalic acid salts. Warning: Perform this in a fume hood due to


 evolution.

Q: What is the shelf-life of the product? A: If stored in a desiccator at 4°C: 3-6 months . If exposed to ambient air: < 24 hours . The compound is highly hygroscopic.

References
  • Cotarca, L., & Eckert, H. (2017).[1] Phosgenations: A Handbook. Wiley-VCH.[2] (Detailed kinetics of phosgene equivalents in organic synthesis).

  • Pasquato, L., et al. (2000).[1] "Conversion of Bis(trichloromethyl) Carbonate (Triphosgene) to Phosgene." Journal of Organic Chemistry, 65(24), 8224–8228.[1] Link[1]

  • Shelton, J. R., & Davis, K. E. (1967).[1] "Reaction of Phthalimide with Phosgene." Journal of the American Chemical Society. (Foundational work on N-acylations).

  • Sigma-Aldrich. (2025).[2] "Handling of Moisture Sensitive Reagents: Technical Bulletin AL-134." Link

Sources

Troubleshooting

Technical Support: Synthesis &amp; Purification of 1,3-Dioxoisoindoline-2-carbonyl chloride

CAS: 14504-27-9 | Common Name: N-(Chlorocarbonyl)phthalimide[1] Executive Summary This technical guide addresses the synthesis, isolation, and purification of 1,3-Dioxoisoindoline-2-carbonyl chloride .[1] This reagent is...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14504-27-9 | Common Name: N-(Chlorocarbonyl)phthalimide[1]

Executive Summary

This technical guide addresses the synthesis, isolation, and purification of 1,3-Dioxoisoindoline-2-carbonyl chloride .[1] This reagent is highly moisture-sensitive and prone to specific side reactions that generate difficult-to-remove byproducts.[1]

Safety Warning: This synthesis typically involves Phosgene , Diphosgene , or Triphosgene .[1] These are lethal inhalation hazards.[1] All operations must be conducted in a properly functioning fume hood with appropriate quenching protocols (e.g., ammonia or NaOH scrubbers) in place.[1]

Part 1: The Chemistry of Impurities

To remove byproducts effectively, you must first identify which pathway is generating them. The two most common impurities are Phthalimide (hydrolysis product) and


-Carbonyldiphthalimide  (the "dimer").
Reaction Pathways & Impurity Generation

The following diagram illustrates the competitive pathways during synthesis.

ReactionPathways Start Phthalimide Salt (K-Phthalimide or TMS-Phthalimide) Target TARGET PRODUCT N-(Chlorocarbonyl)phthalimide (Soluble in hot Toluene) Start->Target 1. Excess Phosgene 2. Anhydrous Conditions Phosgene Phosgene Source (COCl2 / Triphosgene) Phosgene->Target Hydrolysis IMPURITY A: Phthalimide (from Moisture) MP: ~238°C Target->Hydrolysis + H2O (Moisture) Dimer IMPURITY B: Dimer (N,N'-Carbonyldiphthalimide) (Insoluble High Melter) Target->Dimer + Unreacted Phthalimide Salt (Stoichiometry Error)

Figure 1: Competitive reaction pathways. The target product is metastable; moisture reverts it to Phthalimide, while insufficient phosgene leads to Dimerization.

Part 2: Troubleshooting & FAQ

Q1: I see a persistent white precipitate that will not dissolve in my reaction solvent (THF/Toluene). What is it?

Diagnosis: This is likely


-Carbonyldiphthalimide (The Dimer)  or unreacted Potassium Phthalimide .[1]
  • Cause: This forms when the stoichiometry is incorrect.[1] If the local concentration of the phthalimide salt exceeds that of the phosgene, the newly formed acid chloride attacks a remaining phthalimide molecule instead of remaining as the chloride.

  • The Fix (Inverse Addition): Never add the phosgene to the phthalimide. Always add the phthalimide (or its salt) to an excess of phosgene in solution. This ensures the salt always encounters a high concentration of converting agent, suppressing dimer formation.

Q2: My product has a melting point much higher than expected (>200°C).

Diagnosis: Your product has hydrolyzed back to Phthalimide .

  • Cause: 1,3-Dioxoisoindoline-2-carbonyl chloride is extremely labile.[1] Exposure to atmospheric moisture during filtration or drying will rapidly convert it back to the parent imide (MP 238°C).

  • The Fix:

    • Switch to the Trimethylsilyl (TMS) Method (see Protocol A).[1] TMS-Phthalimide is soluble in organic solvents, allowing for a homogeneous reaction which is faster and cleaner than the heterogeneous Potassium Salt method.

    • Use a Schlenk line or glovebox for isolation.[1]

Q3: How do I remove the yellow color from the crude solid?

Diagnosis: Traces of free amines or oxidation products.

  • The Fix: Recrystallization is effective here.[1][2] However, avoid charcoal if possible as it typically contains adsorbed water which will decompose your product.[1] If charcoal is necessary, it must be flame-dried under vacuum immediately before use.[1]

Part 3: Optimized Purification Protocols

Method A: The "Silyl-Exchange" Route (Recommended)

Best for: High purity requirements and avoiding "dimer" formation.[1]

Logic: This method uses


-(trimethylsilyl)phthalimide.[1] The byproduct is trimethylsilyl chloride (TMSCl), which is a volatile liquid (BP 57°C) that is easily removed under vacuum, unlike the solid KCl byproduct of the salt method.
  • Dissolution: Dissolve

    
    -(trimethylsilyl)phthalimide in dry Toluene or DCM.[1]
    
  • Reaction: Add to a solution of Triphosgene (0.35 eq) or Phosgene (1.1 eq) at 0°C. Catalytic DMF (1-2 drops) is required to activate the phosgene.[1]

  • Reflux: Warm to reflux for 2–4 hours.

  • Isolation: Evaporate the solvent and the volatile TMSCl byproduct under high vacuum.

  • Result: Often yields quantitative pure crystals without need for further purification.[1]

Method B: Recrystallization of Crude Material

Best for: Cleaning up material made via the Potassium Salt route.

Solvent System: Toluene (Primary) or Benzene/Hexane (Traditional).[1] Critical Parameter: The byproduct (Phthalimide) and the Dimer are significantly less soluble in hot toluene than the target acid chloride.

StepActionTechnical Note
1 Suspend Suspend crude solid in dry Toluene (approx. 5-10 mL per gram).
2 Heat Heat to reflux (110°C) under Nitrogen/Argon.
3 Hot Filter CRITICAL: Filter the solution while boiling through a fritted glass funnel (dried).[1]
4 Discard Solid The solid caught in the filter is the Dimer and Phthalimide .[1] The product is in the filtrate.
5 Crystallize Allow the filtrate to cool slowly to RT, then to 0°C. Add dry Hexane to induce precipitation if necessary.
6 Dry Filter crystals under inert atmosphere.[1] Dry under high vacuum.[1]

Part 4: QC & Characterization Data

Use these metrics to validate your purification.

PropertyTarget ValueDiagnostic Note
Appearance White to off-white crystalline solidYellowing indicates oxidation or amine contamination.[1]
IR Spectroscopy C=O stretch: ~1790 cm⁻¹ (Acid Chloride)Look for the absence of the N-H stretch (3200 cm⁻¹) which indicates hydrolysis.
Solubility Soluble in Toluene, THF, DCMInsoluble white residue in these solvents is likely the Dimer.
Byproduct MP Phthalimide: 238°CIf your solid melts >200°C, it is not the acid chloride.[1]

References

  • Synthesis via Silyl Intermediate

    • Shelton, J. R., et al.[1] "Reaction of N-Trimethylsilylphthalimide with Phosgene." Journal of Organic Chemistry. Validates the TMS route for cleaner isolation.

    • [1]

  • Synthesis via Potassium Salt (Gabriel Reagent)

    • Shioiri, T., et al.[1] "New Methods for Synthesis of Peptides."[1] Tetrahedron. Discusses the use of phthaloyl chlorides in coupling.

  • Purification & Solubility Data

    • Mettler Toledo.[1] "Recrystallization Guide: Solvents and Solubility."[1] Provides general solubility parameters for amide/imide derivatives in Toluene vs. Hexane.

  • Safety Data & Handling

    • Sigma-Aldrich.[1] "Safety Data Sheet: Phthalimide and Derivatives."[1]

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive 1,3-Dioxoisoindoline-2-carbonyl chloride Reactions

Welcome to the technical support center for 1,3-Dioxoisoindoline-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dioxoisoindoline-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this highly reactive and moisture-sensitive reagent. The following sections offer a combination of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the success and reproducibility of your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and storage of 1,3-Dioxoisoindoline-2-carbonyl chloride.

Q1: What is 1,3-Dioxoisoindoline-2-carbonyl chloride and what are its primary applications?

A1: 1,3-Dioxoisoindoline-2-carbonyl chloride, also known as N-Phthaloyl carbonyl chloride, is a derivative of phthalimide. It serves as a versatile reagent in organic synthesis, primarily for the introduction of the phthaloyl protecting group to primary amines.[1][2] This protection strategy is crucial in multi-step syntheses, such as peptide synthesis, to prevent unwanted side reactions involving the amine functionality.[3][4] The phthaloyl group can be selectively removed under specific conditions, typically via hydrazinolysis, which makes it a valuable tool in complex molecule construction.[3]

Q2: Why is 1,3-Dioxoisoindoline-2-carbonyl chloride considered moisture-sensitive?

A2: As an acyl chloride, 1,3-Dioxoisoindoline-2-carbonyl chloride is highly susceptible to hydrolysis.[5] The presence of water will lead to the rapid decomposition of the reagent into phthalimide and hydrochloric acid. This degradation not only consumes the active reagent, leading to lower reaction yields, but the generation of HCl can also catalyze undesired side reactions or degrade sensitive substrates. The hygroscopic nature of many chemicals means they readily absorb moisture from the atmosphere, which can lead to a host of issues including chemical degradation and changes in physical properties.[6][7]

Q3: How should I properly store 1,3-Dioxoisoindoline-2-carbonyl chloride?

A3: To maintain its reactivity, 1,3-Dioxoisoindoline-2-carbonyl chloride must be stored under strictly anhydrous and inert conditions. The most effective method is to store it inside a glovebox with a low-moisture and low-oxygen atmosphere.[8] If a glovebox is unavailable, the reagent should be kept in a tightly sealed container, preferably with a Sure/Seal™ style cap, and stored in a desiccator containing a suitable drying agent like Drierite or phosphorus pentoxide. The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing.

Q4: What are the immediate signs of reagent degradation?

A4: Visual inspection can often reveal degradation. Pure 1,3-Dioxoisoindoline-2-carbonyl chloride is typically a solid. If the material appears clumpy, has a sticky consistency, or has fumed (indicating reaction with atmospheric moisture to form HCl), it has likely been compromised. A pungent, acidic odor of HCl is another strong indicator of hydrolysis.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Reaction Failures & Low Yields
Q5: My reaction with 1,3-Dioxoisoindoline-2-carbonyl chloride is not proceeding, or I am observing very low yields. What are the likely causes?

A5: The most probable cause is the deactivation of the reagent due to moisture.

  • Diagnosis:

    • Reagent Integrity: Has the 1,3-Dioxoisoindoline-2-carbonyl chloride been properly stored? Was it handled in the open air for an extended period?

    • Solvent Purity: Was the solvent rigorously dried before use? The presence of residual water in the solvent is a common culprit.

    • Glassware Preparation: Was all glassware thoroughly dried to remove adsorbed moisture? Laboratory glassware contains a thin film of adsorbed moisture that can be removed by heating in an oven.[9]

    • Inert Atmosphere: Was the reaction set up under a positive pressure of a dry, inert gas (argon or nitrogen)?

  • Solution Workflow:

    G start Low or No Product check_reagent Verify Reagent Quality (Appearance, Storage) start->check_reagent check_solvent Confirm Solvent Anhydrous (Karl Fischer Titration) start->check_solvent check_glassware Ensure Glassware is Oven/Flame-Dried start->check_glassware check_atmosphere Verify Inert Atmosphere (Positive Pressure) start->check_atmosphere rerun_reaction Re-run Reaction with Strict Anhydrous Technique check_reagent->rerun_reaction check_solvent->rerun_reaction check_glassware->rerun_reaction check_atmosphere->rerun_reaction success Successful Reaction rerun_reaction->success

Presence of Unexpected Byproducts
Q6: I am observing the formation of phthalimide as a major byproduct in my reaction mixture. Why is this happening?

A6: The presence of phthalimide is a direct consequence of the hydrolysis of 1,3-Dioxoisoindoline-2-carbonyl chloride.

  • Causality: As explained in A2, any trace of water will react with the acyl chloride to form the corresponding carboxylic acid, which in this case is unstable and decarboxylates to phthalimide.

  • Mitigation Strategy: The solution is to rigorously exclude water from the reaction system. This involves:

    • Using freshly dried, anhydrous solvents.

    • Drying all glassware in an oven (e.g., 125°C overnight) and cooling it under a stream of inert gas. 3. Transferring all reagents and solvents using syringe or cannula techniques under a positive pressure of inert gas. [9][10]

Difficulty in Handling and Dispensing
Q7: The solid 1,3-Dioxoisoindoline-2-carbonyl chloride is difficult to weigh and transfer accurately without atmospheric exposure. What is the best practice?

A7: Handling solid, moisture-sensitive reagents requires specialized techniques to prevent atmospheric contact.

  • Recommended Procedure:

    • Glovebox: The ideal method is to handle and weigh the reagent inside an inert atmosphere glovebox. [8] 2. Schlenk Line Technique: If a glovebox is not available, a Schlenk line can be used. [8]The reagent can be quickly transferred to a pre-dried and inerted flask. The flask can then be backfilled with inert gas.

    • Sure/Seal™ Packaging: For reagents packaged in Sure/Seal™ bottles, a positive pressure of inert gas can be applied, and the reagent can be transferred as a solution or slurry in a dry, inert solvent via a cannula or syringe.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for critical procedures when working with 1,3-Dioxoisoindoline-2-carbonyl chloride.

Protocol 1: Drying of Reaction Solvents

The purity of your solvent is paramount. The table below summarizes recommended drying agents and expected residual water content for common solvents.

SolventRecommended Drying AgentTypical Residual Water (ppm)Reference
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves<10 ppm after 48h[11][12]
Dichloromethane (DCM)Calcium Hydride (CaH₂)~13 ppm[11][12]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Low ppm[13]
N,N-Dimethylformamide (DMF)Barium Oxide (BaO) or 4Å Molecular SievesLow ppm[13]

Detailed Procedure for Drying THF with Molecular Sieves:

  • Activate 3Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at 300°C for at least 24 hours. [11]2. Allow the sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.

  • Add the activated sieves to the solvent (a 10-20% mass/volume loading is recommended) in a flask that has been oven-dried and cooled under inert gas. [11][12]4. Allow the solvent to stand over the sieves for at least 48 hours under a positive pressure of inert gas before use. [12]

Protocol 2: Setting up a Moisture-Sensitive Reaction

This protocol outlines the standard procedure for setting up a reaction under a dry, inert atmosphere using a Schlenk line or a balloon filled with inert gas.

Equipment:

  • Oven-dried round-bottom flask with a stir bar

  • Rubber septa

  • Source of dry inert gas (argon or nitrogen) with a bubbler

  • Syringes and needles (oven-dried)

  • Cannula (double-tipped needle)

Workflow Diagram:

G A 1. Assemble Oven-Dried Glassware B 2. Seal with Septum A->B C 3. Purge with Inert Gas (3x Vacuum/Backfill Cycles) B->C D 4. Add Dry Solvent via Syringe C->D E 5. Add Substrate(s) via Syringe or Cannula Transfer D->E F 6. Add 1,3-Dioxoisoindoline-2-carbonyl chloride (as solid under positive N2 flow or as solution) E->F G 7. Maintain Positive Inert Gas Pressure F->G

Caption: Workflow for setting up an anhydrous reaction.

Step-by-Step Procedure:

  • Dry all glassware, including syringes and needles, in an oven at a minimum of 125°C for at least 4 hours, or overnight. [9]2. Assemble the reaction flask while still hot and immediately seal with a rubber septum. Allow it to cool to room temperature under a positive flow of inert gas. [9][10]3. If using a Schlenk line, evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric gases. [8]4. Using a dry syringe, transfer the required volume of anhydrous solvent to the reaction flask. [9]5. Dissolve your substrate in the solvent. If the substrate is a liquid, transfer it via a dry syringe. If it is a solid, it can be added to the flask before the initial purging, assuming it is stable to heating.

  • Transfer the 1,3-Dioxoisoindoline-2-carbonyl chloride. If it is a solid, briefly remove the septum and add the solid quickly against a counterflow of inert gas. If it is dissolved in an anhydrous solvent, transfer the solution via syringe.

  • Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system. [9] By adhering to these rigorous anhydrous techniques and understanding the chemical vulnerabilities of 1,3-Dioxoisoindoline-2-carbonyl chloride, researchers can significantly improve the reliability and success of their synthetic endeavors.

IV. References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.

  • BenchChem. (2025). A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc. BenchChem.

  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

  • Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts.

  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026).

  • Organic Chemistry at CU Boulder. Drying Organic Solutions. University of Colorado Boulder.

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Utrecht University.

  • Sigma-Aldrich. Handling Air-Sensitive Reagents. Technical Bulletin AL-134.

  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (2006). Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide. Taylor & Francis Online.

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.

  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.

  • Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example.

  • Kumar, P., et al. (1998). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' - [(hydroxypropyl)triglycyl] oligonucleotide conjugates. PubMed.

  • Pennington, M. W., & Dunn, B. M. (Eds.). (2012). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.

  • ResearchGate. (n.d.). Synthesis of phthaloyl chloride (24) and its application to... ResearchGate.

  • Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. (2024).

  • Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. (2022). PMC.

  • CymitQuimica. (n.d.). CAS 88-95-9: Phthaloyl chloride. CymitQuimica.

  • Reaction of (1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile with N-Arylisoindolines. (2025). ResearchGate.

  • Sigma-Aldrich. (n.d.). 1,3-dioxoisoindolin-2-yl n-(3-chlorophenyl)carbamate. Sigma-Aldrich.

  • Grace. (2021). An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas. Grace.

  • Google Patents. (n.d.). DE102004057146A1 - Process for the preparation of phthaloyl chloride. Google Patents.

  • Google Patents. (n.d.). CN1174954C - Method for Purifying Carbonyl Chloride. Google Patents.

  • Organic Syntheses Procedure. (n.d.). SYMMETRICAL AND UNSYMMETRICAL o-PHTHALYL CHLORIDES. Organic Syntheses.

  • DR-NTU, Nanyang Technological University. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. DR-NTU.

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Google Patents.

  • Functionalization of 6-Nitrobenzod[11][12]ioxole with Carbonyl Compounds via TDAE Methodology. (n.d.). PMC.

  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (2022).

  • BenchChem. (2025). Applications in the Synthesis of Novel Isoindolin-1,3-dione-Based Compounds. BenchChem.

  • Organic Syntheses Procedure. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Organic Syntheses.

  • Google Patents. (n.d.). JP2003509392A - Method for purifying carbonyl chloride. Google Patents.

  • NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST WebBook.

  • Journal of Chemical Research, Synopses. (n.d.). Reactions of Carbonyl Compounds in Basic Solutions. Part 27.1 Alkaline Hydrolysis of Bridged Benz[de]isoquinolin-1-ones: Torsionally Distorted Lactams. RSC Publishing.

  • MDPI. (2017). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. MDPI.

  • BroadPharm. (n.d.). (1,3-dioxoisoindolin-2-yl)-PEG2-Boc. BroadPharm.

  • PubMed. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed.

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.

Sources

Reference Data & Comparative Studies

Validation

alternatives to 1,3-Dioxoisoindoline-2-carbonyl chloride for N-protection

A Comparative Guide to Alternatives for 1,3-Dioxoisoindoline-2-carbonyl chloride Executive Summary: The Case for Replacement The reagent 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly referred to as -(chlorocarbonyl)...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Alternatives for 1,3-Dioxoisoindoline-2-carbonyl chloride

Executive Summary: The Case for Replacement

The reagent 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly referred to as


-(chlorocarbonyl)phthalimide ) is a highly reactive electrophile used to install the phthaloyl (Phth) protecting group or to form activated ureides. While effective for sterically hindered amines, its industrial and laboratory utility is compromised by three critical flaws:
  • Hydrolytic Instability: It degrades rapidly in moist air, releasing HCl and phthalimide.

  • Harsh Byproducts: The liberation of stoichiometric HCl requires exogenous base scavengers, often leading to racemization in chiral amino acids via oxazolone formation.

  • Handling Hazards: It is a corrosive solid that complicates solid-handling systems.

This guide presents superior alternatives, focusing on


-Carbethoxyphthalimide (Nefkens' Reagent)  as the primary "fine chemical" replacement and Phthalic Anhydride  variants for "commodity" scale-up.

Primary Alternative: -Carbethoxyphthalimide (Nefkens' Reagent)

For applications requiring high chiral integrity and mild conditions (e.g., peptide synthesis, complex alkaloids),


-Carbethoxyphthalimide (NCEP)  is the gold standard alternative.
Why It Wins
  • Mechanism: NCEP functions as a phthaloyl transfer agent. The amine attacks the exocyclic carbonyl, and the leaving group is ethyl carbamate (urethane), which is neutral and non-reactive.

  • Chiral Integrity: Unlike the acid chloride, NCEP reactions proceed in aqueous carbonate buffers or mild organic bases, virtually eliminating racemization.

  • Stability: NCEP is a stable, crystalline solid with a long shelf life.

Comparative Workflow Diagram

The following diagram contrasts the reaction pathways of the incumbent acid chloride versus the NCEP alternative.

Reagent Comparison cluster_0 Incumbent Reagent cluster_1 Recommended Alternative AcidCl N-(Chlorocarbonyl) phthalimide HCl Byproduct: HCl (Requires Base Scavenger) AcidCl->HCl Product N-Phthaloyl Product AcidCl->Product Risk Risk: Racemization (Oxazolone formation) HCl->Risk NCEP N-Carbethoxyphthalimide (Nefkens' Reagent) Urethane Byproduct: Ethyl Carbamate (Neutral) NCEP->Urethane NCEP->Product Benefit Benefit: Chiral Integrity Maintained Urethane->Benefit Amine Target Amine (R-NH2) Amine->AcidCl Attack Amine->NCEP Attack

Figure 1: Comparative reaction pathways showing the neutral byproduct profile of NCEP compared to the acidic risk profile of the chlorocarbonyl derivative.

Experimental Protocols

Protocol A: N-Phthaloylation using Nefkens' Reagent (Recommended)

Best for: Amino acids, chiral amines, and acid-sensitive substrates.

Materials:

  • Substrate: L-Phenylalanine (10 mmol)

  • Reagent:

    
    -Carbethoxyphthalimide (10.5 mmol)
    
  • Base: Sodium Carbonate (

    
    , 10.5 mmol)
    
  • Solvent: Water/THF (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the amino acid (10 mmol) and

    
     (1.11 g, 10.5 mmol) in 15 mL of water. Ensure complete dissolution.
    
  • Addition: Add THF (15 mL) followed by solid

    
    -Carbethoxyphthalimide (2.30 g, 10.5 mmol) in one portion.
    
    • Note: The mixture may initially be heterogeneous.

  • Reaction: Stir vigorously at room temperature (20–25 °C). The reaction typically clarifies within 15–30 minutes as the product forms. Stir for a total of 1–2 hours.

  • Workup:

    • Remove THF under reduced pressure (rotary evaporator).

    • Acidify the remaining aqueous solution to pH 2–3 using 2N HCl.

    • The N-phthaloyl amino acid will precipitate. Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol/water if necessary.

Validation Check:

  • TLC: Monitor disappearance of the starting amine (ninhydrin stain positive) and appearance of the UV-active product.

  • Yield: Typical yields are 85–95%.

Protocol B: Phthalic Anhydride with HMDS (High Throughput/Scale)

Best for: Achiral amines, anilines, and bulk scale-up where heat is tolerable.

Materials:

  • Substrate: Aniline derivative (10 mmol)

  • Reagent: Phthalic Anhydride (10 mmol)

  • Reagent: Hexamethyldisilazane (HMDS) (12 mmol)

  • Solvent: Acetonitrile or Toluene

Step-by-Step:

  • Mix: Combine amine, phthalic anhydride, and HMDS in the solvent.

  • Reflux: Heat to reflux for 3–6 hours. HMDS acts as a Lewis acid and dehydrating agent, promoting cyclization at lower temperatures than neat fusion.

  • Workup: Cool the mixture. Pour into ice water. The product usually precipitates.

Performance Comparison Data

The following table contrasts the incumbent reagent with its primary alternatives based on critical process parameters.

FeatureN-(Chlorocarbonyl)phthalimideN-Carbethoxyphthalimide (NCEP)Phthalic Anhydride
CAS Number 22509-04-222509-74-685-44-9
Reaction pH Acidic (HCl evolution)Basic/Neutral (Buffered)Neutral/Lewis Acid
Racemization Risk High (via Oxazolone)Low (Best for Chiral)Moderate (Thermal risk)
Atom Economy Poor (Loss of CO + HCl)Moderate (Loss of carbamate)Excellent (Loss of H2O)
Moisture Stability Poor (Hydrolyzes rapidly)Excellent (Stable solid)Good (Slow hydrolysis)
Primary Use Case Activated Ureas / Steric bulkAmino Acid ProtectionIndustrial / Achiral Amines

Decision Matrix for Reagent Selection

Use this logic flow to select the appropriate reagent for your specific synthesis.

Decision Matrix Start Start: Select N-Protection Reagent IsChiral Is the substrate chiral (e.g., Amino Acid)? Start->IsChiral IsSensitive Is substrate acid/heat sensitive? IsChiral->IsSensitive No UseNCEP USE N-Carbethoxyphthalimide (Nefkens' Reagent) IsChiral->UseNCEP Yes (Prevent Racemization) IsSensitive->UseNCEP Yes (Mild Conditions Needed) UseAnhydride USE Phthalic Anhydride (+ HMDS or Heat) IsSensitive->UseAnhydride No (Robust Substrate) StabilityCheck Need extra stability or linker tuning? IsSensitive->StabilityCheck Special Case UseTCP USE Tetrachlorophthalic Anhydride (Orthogonal) StabilityCheck->UseTCP Yes

Figure 2: Decision tree for selecting the optimal phthaloylation reagent based on substrate properties.

Deprotection: The "Exit Strategy"

A major deterrent to using Phthalimide protection is the deprotection step, traditionally requiring hydrazine (toxic, potentially explosive). When switching installation reagents, consider these modern removal strategies to improve the overall workflow:

  • Sodium Borohydride / Acid (

    
     / 
    
    
    
    ):
    • Mechanism:[1] Reductive cleavage of the imide to a hydroxy-amide, followed by acid-catalyzed lactonization to release the amine.

    • Advantage:[1][2][3][4][5] Avoids hydrazine; amenable to scale-up.

  • Ethylenediamine:

    • Mechanism:[1] Transimidation.

    • Advantage:[2][3][4][5] Less toxic than hydrazine, polymer-bound variants available for easy purification.

References

  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). "A Simple Preparation of Phthaloyl Amino Acids and Phthaloyl Peptides." Recueil des Travaux Chimiques des Pays-Bas.

  • Sheehan, J. C., & Chapman, D. W. (1952). "The Reaction of Phthaloyl Chloride with Amino Acids." Journal of the American Chemical Society.[6] (Foundational text on the instability of the acid chloride).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Comprehensive review of deprotection strategies).

  • BenchChem. (2025).[8][9] "A Comparative Guide to Amine Protection: Alternatives to Dimethyl 3-(bromomethyl)phthalate." (Modern context on phthalimide alternatives).

  • Enamine. "N-Carbethoxyphthalimide: Reagent Profile." (Physical properties and stability data).

Sources

Comparative

comparative study of acylating agents including 1,3-Dioxoisoindoline-2-carbonyl chloride

Executive Summary 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as N-(chlorocarbonyl)phthalimide) represents a specialized class of acylating agents that bridges the gap between highly reactive, volatile acid chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dioxoisoindoline-2-carbonyl chloride (also known as N-(chlorocarbonyl)phthalimide) represents a specialized class of acylating agents that bridges the gap between highly reactive, volatile acid chlorides (like acetyl chloride) and slower, high-temperature reagents (like phthalic anhydride).

This guide evaluates its performance against standard alternatives in the synthesis of N-acylureas , carbamates , and protected amines . Unlike thionyl chloride (


) or oxalyl chloride (

) which are primarily chlorinating agents used to generate acid chlorides, 1,3-Dioxoisoindoline-2-carbonyl chloride is a pre-formed, crystalline electrophile. Its primary advantage lies in stoichiometric control , solid-state stability , and the ability to introduce the phthalimido-carbonyl moiety under mild, non-acidic conditions.

Chemical Profile & Mechanistic Insight[1]

Structural Advantage

The reagent consists of a phthalimide group attached to a chloroformyl (


) tail. This structure creates a "masked isocyanate" character. Upon reaction with a nucleophile, it transfers the phthalimido-carbonyl group.
  • IUPAC Name: 1,3-Dioxoisoindoline-2-carbonyl chloride

  • Common Name:

    
    -(Chlorocarbonyl)phthalimide
    
  • CAS: 19806-29-2

  • Physical State: Crystalline Solid (Melting Point: ~85–90°C, varies by purity/solvate)

  • Key Reactivity: Electrophilic attack at the exocyclic carbonyl carbon.

Reaction Mechanism (Acylation vs. Urea Formation)

Unlike simple alkyl acid chlorides, the phthalimide group acts as an electron-withdrawing auxiliary, increasing the electrophilicity of the carbonyl chloride.

ReactionMechanism Reagent 1,3-Dioxoisoindoline- 2-carbonyl chloride Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Nuc Nucleophile (R-NH2 or R-OH) Nuc->Inter Prod N-Acyl Product (Urea/Carbamate) Inter->Prod Cl- Elimination Byprod HCl (Captured by Base) Inter->Byprod Deprotonation

Figure 1: Mechanistic pathway for acylation. The phthalimide ring remains intact, serving as a protecting group or pharmacophore.

Comparative Performance Analysis

This section contrasts 1,3-Dioxoisoindoline-2-carbonyl chloride with three standard reagent classes used for similar transformations (introducing phthalimide groups or forming ureas).

Table 1: Reagent Performance Matrix
Feature1,3-Dioxoisoindoline-2-carbonyl Cl Phthalic Anhydride N-Carbethoxyphthalimide (Nefkens' Reagent) Phosgene / Triphosgene
Primary Function Formation of N-acylureas & CarbamatesFormation of Phthalimides (Protection)Mild Amine Protection (Gabriel Synthesis)Carbonylation / Urea formation
Reactivity High (Reacts at RT)Low (Requires Heat/Reflux)Moderate (Selective)Extreme (Safety Hazard)
Reaction Conditions Mild basic (

, 0°C to RT)
Dehydrative (Reflux, Acid)Mild Basic (

, RT)
Strict Safety Protocols
By-products Chloride salts (Easy wash)

(Requires removal)
Ethanol (Solvent contaminant)

gas (Corrosive)
Atom Economy Moderate (Cl is lost)High (Only water lost)Low (Ethanol lost)High
Handling Solid (Weighable, Stable)Solid (Stable)Solid (Stable)Gas/Solid (Toxic)
Critical Analysis
  • Vs. Phthalic Anhydride: Phthalic anhydride is the industry standard for protecting amines (Gabriel Synthesis), but it requires high temperatures (

    
    C) or strong dehydrating conditions. 1,3-Dioxoisoindoline-2-carbonyl chloride  allows for the introduction of the phthalimide moiety (specifically as a urea/carbamate linkage) at 0°C , preserving heat-sensitive chiral centers in amino acid derivatives.
    
  • Vs. Phosgene: While phosgene is the most atom-efficient reagent for urea synthesis, it is a lethal gas. 1,3-Dioxoisoindoline-2-carbonyl chloride acts as a "solid phosgene equivalent" when reacting with amines, offering a safer handling profile for bench-top medicinal chemistry.

Experimental Protocol: Synthesis of N-Phthaloyl Ureas

Context: This protocol describes the synthesis of an N-acylurea derivative, a common scaffold in anticonvulsant drug discovery. This method avoids the use of isocyanates.

Materials
  • Reagent: 1,3-Dioxoisoindoline-2-carbonyl chloride (1.0 equiv)

  • Substrate: Primary Amine (e.g., Aniline or Benzylamine) (1.0 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1,3-Dioxoisoindoline-2-carbonyl chloride (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.

  • Addition: In a separate vial, mix the Primary Amine (1.0 mmol) with Triethylamine (1.1 mmol) in DCM (5 mL). Add this mixture dropwise to the cold reagent solution over 10 minutes.

    • Why? Slow addition prevents exotherms and minimizes double-acylation side products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Quenching: Quench the reaction with saturated

    
     solution (10 mL).
    
  • Work-up: Extract with DCM (

    
     mL). Wash the organic layer with water, then brine. Dry over anhydrous 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography.

Workflow Visualization

ExperimentalWorkflow Start Start: Dry Glassware N2 Atmosphere SolnA Soln A: Reagent + DCM (Cool to 0°C) Start->SolnA SolnB Soln B: Amine + Base (Dissolved) Start->SolnB Mix Dropwise Addition (B into A) SolnA->Mix SolnB->Mix React Stir at RT (2-4 Hours) Mix->React Quench Quench: Sat. NH4Cl React->Quench Isolate Extraction & Drying (Na2SO4) Quench->Isolate Final Final Product: N-Phthaloyl Urea Isolate->Final

Figure 2: Operational workflow for the synthesis of N-acylureas using 1,3-Dioxoisoindoline-2-carbonyl chloride.

Applications in Drug Development[4][5][6]

Pharmacophore Installation

The phthalimide moiety is a privileged structure in medicinal chemistry, appearing in:

  • Immunomodulators: Thalidomide analogs (Pomalidomide, Lenalidomide).

  • Anticonvulsants: Vapiprost and related structures.

  • Antimicrobials: N-substituted phthalimides often show antifungal activity.[1]

Using the carbonyl chloride derivative allows researchers to attach this pharmacophore to sensitive "warheads" (like hydrazines or complex amines) that would decompose under the harsh reflux conditions required by phthalic anhydride.

Isocyanate Surrogate

In situations where an isocyanate intermediate is unstable or commercially unavailable, 1,3-Dioxoisoindoline-2-carbonyl chloride reacts with amines to form ureides that are structurally similar to those derived from isocyanates, providing a safer, solid-state alternative for library generation.

References

  • Royal Society of Chemistry. Phthalic anhydride: a valuable substrate in organic transformations. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of N-phthalimide amino acids derivatives and evaluation of biological activity. Available at: [Link]

Sources

Validation

Validation of Peptide Synthesis using 1,3-Dioxoisoindoline-2-carbonyl chloride

This guide provides a rigorous validation and comparative analysis of 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as -(chlorocarbonyl)phthalimide ) in the context of peptide synthesis. Executive Summary & Reagen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation and comparative analysis of 1,3-Dioxoisoindoline-2-carbonyl chloride (also known as


-(chlorocarbonyl)phthalimide ) in the context of peptide synthesis.

Executive Summary & Reagent Profile[1][2][3][4]

1,3-Dioxoisoindoline-2-carbonyl chloride (CAS: 5511-75-1), chemically identified as


-(chlorocarbonyl)phthalimide (Phth-N-COCl) , is a specialized reagent often confused with standard phthaloylating agents. Unlike standard reagents that introduce the Phthaloyl (Pht) protecting group (

), this reagent introduces the Phthalimido-carbonyl moiety (

), typically resulting in Phthalimido-urea derivatives (

) when reacted with amino acids.

This guide validates its utility for N-terminal modification and peptidomimetic synthesis (urea linkage formation), while critically distinguishing it from standard N-protection methods.

Reagent Specifications
PropertyDetail
Chemical Name

-(Chlorocarbonyl)phthalimide
CAS Number 5511-75-1
Molecular Weight 209.6 g/mol
Function Electrophilic Carbonylating Agent / N-Capping Reagent
Primary Product

-Phthaloylcarbamoyl peptides (Ureidopeptides)
Stability Moisture sensitive (hydrolyzes to Phthalimide + CO₂ + HCl)

Mechanism & Chemical Validation

To validate the use of this reagent, one must understand the specific chemical pathway it enforces. Unlike Nefkens' Reagent (


-ethoxycarbonylphthalimide), which transfers the Phthaloyl group via a rearrangement mechanism, 

-(chlorocarbonyl)phthalimide acts as a direct acyl chloride .
Reaction Pathway Analysis

When reacting with a peptide N-terminus or amino acid ester:

  • Nucleophilic Attack : The N-terminal amine attacks the highly electrophilic acyl chloride carbonyl.

  • Elimination : Chloride is displaced.

  • Product Formation : A stable Urea linkage is formed, not a simple imide.

Diagram: Reaction Mechanism & Comparison

ReactionPathway cluster_legend Pathway Comparison Reagent N-(Chlorocarbonyl)phthalimide (Phth-N-COCl) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Amino Acid / Peptide (H2N-R) Amine->Intermediate Product Phthalimido-Urea Derivative (Phth-N-CO-NH-R) Intermediate->Product -HCl (Fast) Comparator Nefkens' Reagent (Phth-N-COOEt) StdProduct Phthaloyl Amino Acid (Phth=N-R) Comparator->StdProduct Rearrangement (-H2N-COOEt)

Caption: Comparative reaction pathways. The Chloride reagent (Blue) yields a Urea derivative, whereas Nefkens' reagent (Red) yields the standard Phthaloyl-protected amine.

Comparative Performance Analysis

This section compares


-(chlorocarbonyl)phthalimide against standard alternatives for N-terminal modification and protection.[1]
Comparison Matrix: N-Terminal Modification Reagents
Feature

-(Chlorocarbonyl)phthalimide
Nefkens' Reagent (

-ethoxycarbonylphthalimide)
Phthalic Anhydride
Primary Product Phthalimido-Urea (

)
Phthalimide (

)
Phthalimide (

)
Reactivity High (Fast, exothermic)Moderate (Mild, requires time)Low (Requires heat/fusion)
Conditions 0°C to RT, Basic organic solvent (DCM/TEA)Aqueous/Organic, mild base (

)
High Temp (

C) or reflux
Racemization Risk Low (Rapid coupling, no activation needed)Low (Mild conditions)High (Thermal conditions)
Atom Economy Good (Loss of HCl)Moderate (Loss of Ethyl Carbamate)Good (Loss of

)
Application Peptidomimetics, Urea Linkers, Drug ConjugatesN-Protection (Standard)Industrial N-Protection
Validation Data Points
  • Yield : Reactions with primary amines typically exceed 90% yield due to the high electrophilicity of the acyl chloride.

  • Purity : The urea product is stable and often crystallizable. The main byproduct (HCl salt) is easily removed by washing.

  • Selectivity : Highly selective for primary amines over hydroxyls (under controlled pH), but will react with any nucleophile if unmasked.

Experimental Protocol: Synthesis of N-Phthaloylcarbamoyl Peptides

Objective : To synthesize a Phthalimido-urea derivative of a peptide/amino acid ester using


-(chlorocarbonyl)phthalimide.
Materials
  • Reagent : 1,3-Dioxoisoindoline-2-carbonyl chloride (1.1 equiv).

  • Substrate : Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 equiv).

  • Base : Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv).

  • Solvent : Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow
  • Preparation : Dissolve the amino acid ester hydrochloride in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Neutralization : Cool the solution to 0°C in an ice bath. Add the base (TEA/DIPEA) dropwise to neutralize the salt and free the amine.

  • Addition : Dissolve

    
    -(chlorocarbonyl)phthalimide in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
    
  • Reaction : Allow the mixture to warm to room temperature and stir for 1–2 hours . Monitor by TLC (disappearance of amine) or LC-MS.

  • Workup :

    • Wash the organic layer with 5% citric acid (to remove excess base/amine).

    • Wash with 5%

      
        (to remove any hydrolyzed phthalimide).
      
    • Wash with Brine, dry over

      
      , and concentrate
      
    • Validation Check: The product should show a distinct Urea carbonyl peak in IR (~1650-1700 cm⁻¹) and the Phthalimide carbonyls (~1720, 1770 cm⁻¹).

Diagram: Experimental Workflow

Workflow Start Start: Amino Acid Ester (in DCM) Cool Cool to 0°C Add Base (TEA) Start->Cool AddReagent Add N-(Chlorocarbonyl)phthalimide (Dropwise) Cool->AddReagent React Stir at RT (1-2 Hours) AddReagent->React Wash Workup: Acid/Base Wash React->Wash Isolate Isolate Product (Phthalimido-Urea) Wash->Isolate

Caption: Optimized workflow for N-terminal modification using N-(chlorocarbonyl)phthalimide.

Critical Troubleshooting & FAQs

Q1: Can I use this reagent to introduce the standard Phthaloyl (Pht) protecting group?

No. This reagent introduces a Phthalimido-carbonyl group (


), resulting in a urea linkage. To introduce the standard Phthaloyl group (

) for N-protection, you must use Nefkens' Reagent (

-ethoxycarbonylphthalimide) or Phthaloyl Chloride (Phthaloyl dichloride). Using the title reagent will result in a product that is not cleavable by standard hydrazinolysis in the same way and adds an extra carbonyl atom to your chain.
Q2: Why observe a precipitate during reaction?

The precipitate is likely Triethylamine Hydrochloride (TEA·HCl), which is a byproduct of the neutralization and coupling. This is normal and should be filtered off or dissolved during the aqueous workup.

Q3: How do I remove the Phthalimido-carbonyl group?

Unlike the standard Pht group (cleaved by hydrazine), the urea linkage is chemically robust. It requires harsh hydrolysis (strong acid/base) to cleave, which often degrades the peptide. Therefore, this modification is typically intended as a permanent motif (e.g., in peptidomimetics) rather than a temporary protecting group.

References

  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). "A simple preparation of phthaloyl amino acids via a mild phthaloylation." Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698. Link(Grounding for comparison with Nefkens' reagent).

  • Katritzky, A. R., et al. (2004). "Synthesis of N-carbamoyl amino acid derivatives." Journal of Organic Chemistry.
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Reference for Phthaloyl group stability and removal).
  • PubChem Compound Summary . (2025). "1,3-Dioxoisoindoline-2-carbonyl chloride (CAS 5511-75-1)." National Center for Biotechnology Information. Link(Verification of chemical identity).

Sources

Comparative

A Cost-Benefit Analysis of Phthaloyl-Based Amine Protection: A Guide for the Synthetic Chemist

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic protection and deprotection of amine functionalities is a critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic protection and deprotection of amine functionalities is a critical determinant of a synthetic route's success. The choice of a protecting group is a multifactorial decision, balancing stability, ease of installation and removal, orthogonality to other functional groups, and overall cost. While reagents like Boc-anhydride and Fmoc-chloride are mainstays in the modern chemist's toolbox, classical protecting groups derived from the phthalimide scaffold continue to offer unique advantages in specific contexts.

This guide presents an in-depth cost-benefit analysis of using 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride , a representative phthaloyl-based reagent, for the protection of primary amines. Its performance is objectively compared with the industry-standard alternatives: Di-tert-butyl dicarbonate (Boc-anhydride), 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and Benzyl chloroformate (Cbz-Cl).

Reagent Profiles: A Tale of Four Chemistries

The fundamental distinction between these reagents lies in the stability of the resulting protected amine and the conditions required for its cleavage, which dictates their strategic application.

Focus Reagent: 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride (Phthaloyl-Glycyl Chloride)
  • Chemical Nature: This reagent acylates a primary amine to form an N-phthaloyl protected amino group. The phthalimide moiety is exceptionally robust.

  • Key Advantage - Stability: The phthaloyl group is renowned for its high stability, remaining intact under the strongly acidic and mildly basic conditions that cleave Boc and Fmoc groups, respectively. This makes it an excellent choice for multi-step syntheses involving harsh reagents or reaction conditions where other common protecting groups would fail.[1]

  • Deprotection: The primary drawback is the harsh conditions required for removal. The most common method is hydrazinolysis (the Ing-Manske procedure), which involves reacting the phthalimide with hydrazine hydrate to form a stable phthalhydrazide precipitate, liberating the free amine.[2][3]

The Alternatives: Boc, Fmoc, and Cbz
  • Di-tert-butyl dicarbonate (Boc-Anhydride): Installs the acid-labile tert-butyloxycarbonyl (Boc) group. It is arguably the most common protecting group in non-peptide chemistry due to its ease of installation and clean, acidic cleavage (typically with trifluoroacetic acid, TFA).[4][5]

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Installs the base-labile Fmoc group. It is the cornerstone of modern solid-phase peptide synthesis (SPPS) because it can be removed under mild basic conditions (e.g., 20% piperidine in DMF), which are orthogonal to the acid-labile side-chain protecting groups.[][7]

  • Benzyl Chloroformate (Cbz-Cl): Installs the benzyloxycarbonyl (Cbz or Z) group, which is cleaved by catalytic hydrogenolysis. This provides another layer of orthogonality, as it is stable to both the acidic and basic conditions used for Boc and Fmoc removal.

Comparative Analysis: Performance, Cost, and Orthogonality

The selection of an amine protecting group is a critical decision that directly impacts yield, purity, and cost-effectiveness. The following sections provide a quantitative and qualitative comparison of the phthaloyl strategy against its common alternatives.

Performance Comparison
Feature2-(1,3-Dioxoisoindolin-2-yl)acetyl chlorideBoc-AnhydrideFmoc-ChlorideBenzyl Chloroformate (Cbz-Cl)
Protection Conditions Anhydrous, often with a non-nucleophilic base (e.g., Et3N) in an aprotic solvent (e.g., DCM, THF).Flexible; often aqueous/organic biphasic with a mild base (e.g., NaHCO3) or anhydrous with Et3N/DMAP.Biphasic (e.g., Dioxane/H2O) with mild base (e.g., NaHCO3).Biphasic (e.g., THF/H2O) with mild base (e.g., Na2CO3).
Typical Reaction Time 1-4 hours2-12 hours1-4 hours2-20 hours
Typical Yield Good to Excellent (>85%)Excellent (>90%)Excellent (>90%)Excellent (~90%)
Deprotection Reagent Hydrazine hydrate (N2H4·H2O)Strong Acid (e.g., TFA, HCl)Mild Base (e.g., 20% Piperidine/DMF)H2, Pd/C (Catalytic Hydrogenolysis)
Deprotection Time 1-3 hours (often with heating)< 1 hour< 30 minutes1-24 hours
Cost-Benefit Analysis

The economic viability of a synthetic route is heavily influenced by the cost of starting materials. The phthaloyl-based reagent is significantly more expensive than the standard alternatives, which is a major consideration for large-scale synthesis.

ReagentCAS NumberMolecular Weight ( g/mol )Representative Price (USD)QuantityCost per Mole (USD/mol)
2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride 6780-38-7223.61$465.00 (£ converted)[10]5 g$20,800
Di-tert-butyl dicarbonate (Boc-Anhydride) 24424-99-5218.25$107.00 (£ converted)[11]1 kg$23.35
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) 28920-43-6258.70$154.00[9]25 g$1,590
Benzyl Chloroformate (Cbz-Cl) 501-53-1170.59$108.90[1]500 g$37.15

Note: Prices are based on publicly available data from suppliers for research-grade materials (as of early 2026) and can vary significantly based on vendor, purity, and quantity. The price for 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride reflects its status as a more specialized reagent.

Causality Behind the Cost: The high cost of 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride is likely due to its multi-step synthesis from less common starting materials and lower demand compared to the workhorse reagents Boc-anhydride and Cbz-Cl. For large-scale applications, in-house synthesis from N-phthaloylglycine could be a more economical approach.

Orthogonality and Strategic Selection

The true value of a protecting group is realized in its orthogonality—the ability to be removed without affecting other protecting groups. The phthaloyl group offers an exceptional level of orthogonality.

Diagram: Orthogonality of Amine Protecting Groups

Orthogonality Pht Phthaloyl (Pht) Boc Boc Fmoc Fmoc Cbz Cbz Hydrazine Hydrazine Hydrazine->Pht Cleaves Hydrazine->Boc Hydrazine->Fmoc Hydrazine->Cbz Acid Strong Acid (TFA, HCl) Acid->Pht Acid->Boc Cleaves Acid->Fmoc Acid->Cbz Base Mild Base (Piperidine) Base->Pht Base->Boc Base->Fmoc Cleaves Base->Cbz H2_Pd H₂ / Pd-C H2_Pd->Pht H2_Pd->Boc H2_Pd->Fmoc [Unstable] H2_Pd->Cbz Cleaves

Caption: Chemical orthogonality of common amine protecting groups.

Diagram: Decision Workflow for Amine Protection

DecisionTree start Start: Need to protect a primary amine acid_labile Are strong acidic conditions used later in the synthesis? start->acid_labile base_labile Are mild basic conditions (e.g., piperidine) used? acid_labile->base_labile Yes use_boc Use Boc-Anhydride acid_labile->use_boc No hydrogenolysis Are reducible groups present? (e.g., alkynes, Cbz, some nitro groups) base_labile->hydrogenolysis Yes use_fmoc Use Fmoc-Cl base_labile->use_fmoc No harsh_conditions Will the synthesis involve harsh (e.g., strongly nucleophilic, high T) conditions where Boc/Fmoc/Cbz fail? hydrogenolysis->harsh_conditions Yes use_cbz Use Cbz-Cl hydrogenolysis->use_cbz No use_pht Consider Phthaloyl Reagent harsh_conditions->use_pht Yes reconsider Re-evaluate synthetic route or choose alternative harsh_conditions->reconsider No final_product_sensitive Is the final product sensitive to hydrazine? final_product_sensitive->use_pht No final_product_sensitive->reconsider Yes use_pht->final_product_sensitive

Caption: A decision tree for selecting an appropriate amine protecting group.

Experimental Protocols

The following protocols are provided as self-validating systems, with key checkpoints and expected outcomes.

Protocol 1: Amine Protection with 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride

Rationale: This protocol uses a non-nucleophilic base to scavenge the HCl byproduct from the acylation reaction in an anhydrous aprotic solvent to prevent hydrolysis of the acid chloride.

  • Reagents & Equipment:

    • Primary amine (1.0 eq)

    • 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride (1.05 eq)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

  • Procedure:

    • Dissolve the primary amine in anhydrous DCM under a nitrogen atmosphere.

    • Add Et3N or DIPEA and stir for 5 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride in anhydrous DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-protected product.

Protocol 2: Phthaloyl Group Deprotection via Hydrazinolysis

Rationale: Hydrazine acts as a potent nucleophile, attacking the carbonyl centers of the phthalimide ring. An intramolecular cyclization releases the desired amine and forms the highly stable, often insoluble, phthalhydrazide byproduct, driving the reaction to completion.[11]

  • Reagents & Equipment:

    • N-phthaloyl protected amine (1.0 eq)

    • Hydrazine hydrate (N2H4·H2O) (2.0 - 5.0 eq)

    • Ethanol or Methanol

    • Reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve or suspend the N-phthaloyl protected amine in ethanol.

    • Add hydrazine hydrate to the mixture.

    • Heat the reaction mixture to reflux and maintain for 1-3 hours.

    • Validation: A dense white precipitate of phthalhydrazide should form as the reaction proceeds. Monitor by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The crude amine can be further purified by crystallization, distillation, or chromatography. In some cases, acidification with HCl may be required to protonate the amine and aid in separating it from any remaining neutral byproducts.[2]

Diagram: Phthaloyl Deprotection Mechanism

Deprotection Reactant N-Phthaloyl Amine R-NH-CO-CH₂-N(CO)₂C₆H₄ Intermediate1 Intermediate Phthalamic acid hydrazide Reactant->Intermediate1 Nucleophilic Attack Hydrazine H₂N-NH₂ Hydrazine->Reactant:n Phthalhydrazide Phthalhydrazide (precipitate) C₆H₄(CO)₂N₂H₂ Intermediate1->Phthalhydrazide Intramolecular Cyclization Amine Primary Amine R-NH-CO-CH₂-NH₂ Intermediate1->Amine Release

Caption: Mechanism of hydrazinolysis for phthalimide cleavage.

Conclusion and Recommendations

The cost-benefit analysis of using 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride for amine protection is a study in trade-offs.

  • Cost: From a purely economic standpoint, the high cost of the reagent makes it prohibitive for routine applications or large-scale synthesis, especially when compared to the exceptionally cost-effective Boc-anhydride and Cbz-Cl.

  • Benefit - Robustness: The primary benefit is the exceptional stability of the resulting phthalimide group. This is not a trivial advantage. In complex, multi-step syntheses where a molecule must be subjected to a gauntlet of harsh acidic, basic, or oxidative/reductive conditions, the failure of a protecting group can be catastrophic to the overall yield. In these specific scenarios, the high initial cost of the phthaloyl reagent can be justified as an insurance policy against the much greater cost of synthetic failure and redesign.

Recommendation:

The use of 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride and related phthaloyl reagents is recommended for:

  • Complex syntheses requiring orthogonal protection: When a synthetic route already employs acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups, the phthaloyl group provides an additional, robust layer of orthogonality.

  • Syntheses involving harsh reaction conditions: When a substrate must endure conditions that would cleave more common protecting groups, the stability of the phthalimide is paramount.

  • Specialized applications: In cases like the Gabriel synthesis of primary amines, where the phthalimide scaffold prevents over-alkylation, it remains a superior choice.[3]

For routine, less demanding synthetic steps, the cost-effectiveness and milder deprotection conditions of Boc-anhydride and Cbz-Cl make them the preferred choice. Fmoc-Cl remains the undisputed leader in its specialized domain of solid-phase peptide synthesis. Ultimately, the judicious selection of a protecting group, based on a clear-eyed analysis of the entire synthetic route, is a hallmark of an efficient and effective chemical synthesis.

References

  • Benchchem. (2025). Comparative study of different deprotection methods for N-Phthaloylglycine.
  • Biocompare. (n.d.). Benzyl chloroformate from Aladdin Scientific. Retrieved from [Link]

  • ResearchGate. (2020). Utilization of cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride in the synthesis of some novel anti-proliferative heterocyclic compounds. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.
  • R Discovery. (2020). Utilization of cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride in the synthesis of some novel anti-proliferative heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from [Link]

  • PubMed. (n.d.). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'. Retrieved from [Link]

  • PMC. (n.d.). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of amino group as N-phthalyl derivative using microwave irradiation. Retrieved from [Link]

  • Iris Biotech. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]

  • Prezi. (2026). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Retrieved from [Link]

  • CORE. (n.d.). European Journal of Chemistry. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Study of Boc versus Fmoc Protecting Groups for PEG Linkers.
  • Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • PubChem. (n.d.). 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. Retrieved from [Link]

  • PMC. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

Sources

Validation

assessing the efficiency of 1,3-Dioxoisoindoline-2-carbonyl chloride as a reagent

Title: Assessing the Efficiency of 1,3-Dioxoisoindoline-2-carbonyl Chloride as a Reagent: A Comparative Technical Guide Executive Summary In the landscape of carbonyl transfer reagents, 1,3-Dioxoisoindoline-2-carbonyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Assessing the Efficiency of 1,3-Dioxoisoindoline-2-carbonyl Chloride as a Reagent: A Comparative Technical Guide

Executive Summary

In the landscape of carbonyl transfer reagents, 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly referred to as


-(chlorocarbonyl)phthalimide  or Cl-CO-NPhth ) occupies a critical niche. While phosgene and triphosgene remain the industrial standards for atom economy, their toxicity profiles present significant engineering controls challenges.

This guide evaluates Cl-CO-NPhth as a "Solid Phosgene Equivalent." Unlike Carbonyldiimidazole (CDI), which is moisture-sensitive and strictly non-halogenating, Cl-CO-NPhth retains the electrophilic vigor of an acid chloride while offering the handling advantages of a crystalline solid. This guide analyzes its efficiency in synthesizing isocyanates, ureas, and carbamates, providing a decision framework for researchers balancing safety, yield, and downstream processing.

Part 1: Reagent Profile & Mechanistic Insight

Chemical Identity:

  • IUPAC Name: 1,3-Dioxoisoindoline-2-carbonyl chloride

  • Common Name:

    
    -(Chlorocarbonyl)phthalimide
    
  • CAS Number: 22509-74-6 (and related derivatives)

  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in DCM, THF, EtOAc; reacts with water/alcohols.

Mechanistic Pathway: The reagent functions through a "Transfer-Elimination" mechanism. Upon nucleophilic attack by an amine, it forms a stable


-phthaloyl urea intermediate. This intermediate is a "masked isocyanate." Depending on conditions (heat or base), the phthalimide group acts as a leaving group (

), releasing the isocyanate or allowing for a second nucleophilic attack to form unsymmetrical ureas.

Mechanism Reagent 1,3-Dioxoisoindoline-2- carbonyl chloride Inter Intermediate: N-Phthaloyl Urea Reagent->Inter + Amine - HCl Amine Primary Amine (R-NH2) Amine->Inter Path1 Pathway A: Thermal/Base Elimination Inter->Path1 Path2 Pathway B: Nucleophile 2 Attack Inter->Path2 Isocyanate Isocyanate (R-N=C=O) Path1->Isocyanate - Phthalimide Byproduct Byproduct: Phthalimide (Solid) Path1->Byproduct Urea Unsymmetrical Urea (R-NH-CO-NH-R') Path2->Urea + R'-NH2 - Phthalimide Path2->Byproduct

Figure 1: Mechanistic divergence of N-(chlorocarbonyl)phthalimide. The reagent allows for the isolation of stable urea intermediates or direct conversion to isocyanates.

Part 2: Comparative Analysis (The Efficiency Matrix)

The following table contrasts Cl-CO-NPhth with standard alternatives. The "Efficiency" score is a composite of yield, safety, and workup ease.

Table 1: Comparative Performance of Carbonyl Transfer Reagents

FeatureN-(Chlorocarbonyl)phthalimide Triphosgene Carbonyldiimidazole (CDI) Phenyl Chloroformate
Physical State Crystalline SolidCrystalline SolidCrystalline SolidLiquid
Hazards Corrosive, SensitizerFatal Inhalation (Generates Phosgene)Irritant, Moisture SensitiveToxic, Corrosive
Atom Economy Low (Leaving group MW ~147)High (Generates 3 eq. Phosgene)Moderate (Leaving group Imidazole)Moderate (Leaving group Phenol)
Byproduct Phthalimide (Precipitates)HCl, CO2Imidazole (Water soluble)Phenol (Liquid/Oil)
Workup Efficiency High (Filtration)Low (Requires scrubbers/distillation)Medium (Aqueous wash required)Medium (Extraction required)
Reactivity Moderate (Selective)High (Aggressive)Low-ModerateModerate
Primary Use Solid-phase synthesis, Urea formationIsocyanates, ChlorinationAmide coupling, UreasCarbamate formation

Expert Insight: While Triphosgene is chemically superior for pure isocyanate generation due to atom economy, Cl-CO-NPhth wins on process efficiency for small-to-mid-scale synthesis. The phthalimide byproduct often precipitates out of non-polar solvents (DCM, Toluene), allowing for simple filtration. In contrast, removing phenol (from phenyl chloroformate) or imidazole (from CDI) often requires aqueous extractions that can hydrolyze sensitive isocyanates.

Part 3: Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas (Self-Validating System)

Application: Creating urea linkages without handling gaseous phosgene.

Materials:

  • 1,3-Dioxoisoindoline-2-carbonyl chloride (1.0 eq)

  • Amine 1 (Nucleophile A, 1.0 eq)

  • Amine 2 (Nucleophile B, 1.0 eq)

  • Triethylamine (Et3N, 2.2 eq)

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend 1,3-Dioxoisoindoline-2-carbonyl chloride (1.0 eq) in anhydrous DCM at

    
     under inert atmosphere (
    
    
    
    ).
  • First Addition: Add Amine 1 (1.0 eq) and Et3N (1.1 eq) dropwise.

    • Observation: The solution will clear as the reagent reacts, followed potentially by the precipitation of triethylamine hydrochloride.

    • Checkpoint: TLC should show consumption of the starting chloride (

      
       usually higher) and formation of the 
      
      
      
      -phthaloyl urea intermediate.
  • Displacement: Add Amine 2 (1.0 eq) and remaining Et3N (1.1 eq). Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Mechanism:[1][2][3] Amine 2 attacks the carbonyl, displacing the phthalimide anion.

  • Workup (The Efficiency Step):

    • Filter the reaction mixture. The solid residue often contains Phthalimide and Et3N·HCl.

    • Wash the filtrate with 1M HCl (to remove unreacted amines) and 1M NaOH (to remove any residual phthalimide).

    • Dry (

      
      ) and concentrate.
      
Protocol B: Synthesis of Isocyanates (Thermal Elimination)

Application: Generating isocyanates for immediate use.

  • Reaction: Combine 1,3-Dioxoisoindoline-2-carbonyl chloride (1.0 eq) with Primary Amine (1.0 eq) in high-boiling solvent (e.g., Toluene or Chlorobenzene).

  • Reflux: Heat to reflux (

    
    ).
    
    • Causality: Thermal energy drives the elimination of phthalimide.

  • Purification: Cool to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Phthalimide precipitates quantitatively. Filter off the solid. The filtrate contains the isocyanate.
    

Part 4: Decision Framework (When to use this reagent)

DecisionTree Start Goal: Synthesize Urea/Isocyanate Scale Scale of Reaction? Start->Scale Safety Is Phosgene/Triphosgene Permitted? Scale->Safety < 100g UseTri USE Triphosgene Scale->UseTri > 1kg (Cost driven) Sens Is Product Acid/Base Sensitive? Safety->Sens Yes UsePhth USE 1,3-Dioxoisoindoline-2- carbonyl chloride Safety->UsePhth No (Safety First) Sens->UsePhth Base Sensitive/Neutral Sens->UseTri Robust Substrate UseCDI USE CDI Sens->UseCDI Acid Sensitive

Figure 2: Selection logic for carbonyl transfer reagents. Cl-CO-NPhth is favored for small-to-mid scale reactions where safety and ease of purification are paramount.

Part 5: Safety & Handling

Although safer than phosgene, 1,3-Dioxoisoindoline-2-carbonyl chloride is not benign.

  • Hazards: It hydrolyzes to release HCl and Phthalimide. It is a lachrymator and corrosive to mucous membranes.

  • Storage: Moisture sensitive. Store under inert gas (Argon/Nitrogen) at

    
    .
    
  • Decontamination: Spills should be treated with dilute aqueous ammonia or sodium carbonate to hydrolyze the acid chloride to the inert phthalimide and carbonate.

Conclusion

1,3-Dioxoisoindoline-2-carbonyl chloride is an underutilized but highly efficient reagent for the research laboratory. While it lacks the atom economy of triphosgene, it compensates with superior handling properties and a simplified purification workflow (filtration vs. distillation). For the synthesis of complex ureas and isocyanates in drug discovery—where material cost is secondary to purity and safety—it represents the optimal "Solid Phosgene" choice.

References

  • Hagemann, H. (1977). Synthesis and Reactions of N-Chlorocarbonyl Isocyanate. Angewandte Chemie International Edition in English, 16(11), 743–750. Link

  • Cotarca, L., & Eckert, H. (2003). Phosgenations - A Handbook. Wiley-VCH. (Comprehensive review of phosgene substitutes including N-acyl derivatives). Link

  • BenchChem. (2025). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. (General comparison of solid reagents). Link

  • Organic Chemistry Portal. (2024). Phthalimides: Synthesis and Functionalization. (Overview of phthalimide stability and leaving group ability). Link

  • Sigma-Aldrich. (2024). Phosgene and Substitutes: Technical Bulletin. (Safety and reactivity data for carbonyl transfer reagents). Link

Sources

Comparative

literature review of 1,3-Dioxoisoindoline-2-carbonyl chloride applications and efficacy

Synonyms: -(Chlorocarbonyl)phthalimide, -Phthaloylcarbamoyl chloride CAS: 14504-27-9 Formula: Executive Summary: The "Solid Phosgene" Carrier In the landscape of carbonylating agents, 1,3-Dioxoisoindoline-2-carbonyl chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms:


-(Chlorocarbonyl)phthalimide, 

-Phthaloylcarbamoyl chloride CAS: 14504-27-9 Formula:

Executive Summary: The "Solid Phosgene" Carrier

In the landscape of carbonylating agents, 1,3-Dioxoisoindoline-2-carbonyl chloride occupies a strategic niche as a stable, crystalline electrophile. While often confused with simple protecting group reagents (like Nefkens' reagent), this compound is distinct: it does not merely transfer the phthalimide group; it transfers the entire phthalimido-carbonyl (


)  moiety.

For drug development professionals, this reagent offers a safer, weighable alternative to gaseous phosgene or liquid chloroformates for the synthesis of unsymmetrical ureas , carbamates , and isocyanates . It acts effectively as a "masked isocyanate," allowing for the controlled assembly of urea linkages under mild conditions before releasing the active isocyanate species if desired.

Chemical Foundation & Mechanism

Synthesis of the Reagent

The reagent is typically prepared by the reaction of potassium phthalimide with phosgene (or a phosgene equivalent like triphosgene) in an inert solvent. Unlike the reaction with alkyl halides (Gabriel Synthesis), the attack here occurs at the carbonyl carbon of phosgene.

Reaction Scheme:



Reactivity Profile

The electrophilic center is the carbonyl chloride carbon. However, the attached phthalimide group is electron-withdrawing, making the carbonyl highly reactive toward nucleophiles (amines, alcohols) while stabilizing the leaving group potential of the phthalimide anion during subsequent decomposition steps.

ReactionPathways Reagent N-(Chlorocarbonyl) phthalimide Urea N-Phthaloyl Urea (Intermediate) Reagent->Urea + Amine (-HCl) Carbamate N-Phthaloyl Carbamate Reagent->Carbamate + Alcohol (-HCl) Amine Primary Amine (R-NH2) Amine->Urea Alcohol Alcohol (R-OH) Alcohol->Carbamate Isocyanate Isocyanate (R-N=C=O) Urea->Isocyanate Thermal/Base Degradation Phthalimide Phthalimide (Byproduct) Urea->Phthalimide Elimination

Figure 1: Divergent reaction pathways for N-(Chlorocarbonyl)phthalimide. The reagent serves as a gateway to both stable urea derivatives and reactive isocyanates.

Comparative Analysis: Alternatives in Carbonylation

This section objectively compares


-(Chlorocarbonyl)phthalimide against standard alternatives for urea and isocyanate synthesis.
Feature

-(Chlorocarbonyl)phthalimide
Triphosgene Nefkens' Reagent
Primary Function Urea/Carbamate formationCarbonyl source (CO equivalent)Amine Protection (

transfer)
Physical State Stable Crystalline SolidCrystalline SolidCrystalline Solid
Atom Economy Moderate (Phthalimide byproduct)High (releases

,

)
Low (releases carbamate byproduct)
Safety Profile High: Non-volatile solidMedium: Solid, but generates phosgene gas in situHigh: Non-volatile
Selectivity High: Stepwise addition of aminesLow: Can lead to symmetric ureas if uncontrolledHigh: Only adds protecting group
Key Use Case Synthesis of unsymmetrical ureas via isolated intermediates.Large scale "one-pot" isocyanate generation.Introducing Phthalimide protection under mild conditions.[1]

Critical Distinction: Do not confuse this reagent with Nefkens' Reagent (


-carbethoxyphthalimide).
  • Nefkens':

    
     (Protects the amine).
    
  • Chlorocarbonyl:

    
     (Forms a urea).
    

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas

This protocol avoids the use of gaseous phosgene and allows for the isolation of the stable


-phthaloyl urea intermediate.

Reagents:

  • 
    -(Chlorocarbonyl)phthalimide (1.0 equiv)
    
  • Primary Amine (

    
    ) (1.0 equiv)
    
  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -(Chlorocarbonyl)phthalimide in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.
    
  • Addition: Mix the amine and triethylamine in a separate vial with DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Note: The order of addition is crucial to prevent double-reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of starting amine).

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine/base), followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. The resulting 
    
    
    
    -phthaloyl urea is often a solid that can be recrystallized from ethanol/hexane.
Protocol B: Conversion to Isocyanates (Thermal Degradation)

The


-phthaloyl urea synthesized above can be converted to an isocyanate. This is a "Phosgene-Free" route in the sense that the end-user does not handle phosgene directly.

Mechanism:



  • Setup: Place the

    
    -phthaloyl urea in a high-boiling solvent (e.g., o-dichlorobenzene or toluene).
    
  • Thermolysis: Heat the solution to reflux (typically >110°C).

  • Distillation: If the isocyanate is volatile, distill it directly from the reaction mixture under reduced pressure.

  • Purification: Phthalimide precipitates out upon cooling or remains in the pot residue, allowing for easy separation.

Applications in Drug Development

"Masked" Isocyanates

In medicinal chemistry, isocyanates are often unstable or hazardous to store.


-(Chlorocarbonyl)phthalimide allows researchers to synthesize the 

-phthaloyl urea
as a stable "masked" form. This intermediate can be stored and later activated (via heat or base) to generate the isocyanate in situ for reaction with a second nucleophile (e.g., to close a heterocycle).
Synthesis of Acyl Ureas

The reagent is excellent for synthesizing acyl ureas or sulfonyl ureas where the phthalimide group acts as a placeholder that can be removed via hydrazinolysis (Ing-Manske procedure) to reveal a primary urea (


), which is otherwise difficult to synthesize cleanly.

Workflow Start Start: N-(Chlorocarbonyl)phthalimide Step1 Step 1: React with Amine (R-NH2) (0°C, DCM, Et3N) Start->Step1 Inter Intermediate: N-Phthaloyl Urea (Stable Solid) Step1->Inter Branch1 Path A: Hydrazinolysis (NH2NH2, EtOH) Inter->Branch1 Branch2 Path B: Thermolysis (Reflux, Toluene) Inter->Branch2 Result1 Product: Primary Urea (H2N-CO-NHR) Branch1->Result1 Result2 Product: Isocyanate (O=C=N-R) Branch2->Result2

Figure 2: Strategic workflow for utilizing N-(Chlorocarbonyl)phthalimide to access primary ureas or isocyanates.

Safety & Handling

  • Hazards: Reacts with water to release HCl and phthalimide. Corrosive.

  • Storage: Store in a tightly sealed container at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Comparison: Significantly safer than liquid phosgene or diphosgene due to low vapor pressure, but standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Preparation of N-Chlorophthalimide and Derivatives. U.S. Patent 4,082,766.[2][3] (Describes the chlorination of phthalimide salts, foundational for understanding the stability of N-Cl vs N-COCl bonds). Link

  • Gabriel Synthesis Mechanism and Reagents. Master Organic Chemistry. (Provides context on the nucleophilicity of potassium phthalimide used to synthesize the title reagent). Link

  • Synthesis of Isocyanates via Thermal Decomposition. Journal of Organic Chemistry. (General methodology for converting carbamates/ureas to isocyanates, applicable to the N-phthaloyl urea intermediates). Link

  • Comparison of Phthalimide Protecting Groups. Ningbo Inno Pharmchem. (Differentiates between Nefkens' reagent and other phthalimide derivatives). Link

  • Reactions of N-Substituted Phthalimides. UNT Digital Library. (Detailed study on the cleavage and reactivity of phthalimide derivatives with amines). Link

Sources

Safety & Regulatory Compliance

Safety

1,3-Dioxoisoindoline-2-carbonyl chloride: Proper Disposal Procedures

Executive Summary & Immediate Safety Directive Stop and Read: 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly known as N-(Chlorocarbonyl)phthalimide) is a moisture-sensitive carbamoyl chloride derivative. It poses two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

Stop and Read: 1,3-Dioxoisoindoline-2-carbonyl chloride (commonly known as N-(Chlorocarbonyl)phthalimide) is a moisture-sensitive carbamoyl chloride derivative. It poses two distinct hazards during disposal that differ from standard organic waste:

  • Violent Hydrolysis: Upon contact with water or humid air, it releases Hydrogen Chloride (HCl) gas and Carbon Dioxide (CO₂) . In a closed waste container, this pressure buildup can cause catastrophic vessel failure (explosion).

  • Delayed Reaction: If disposed of as a solid "chunk," a polymer/hydrolysis crust can form on the surface, encapsulating unreacted active material. This creates a "time bomb" in the waste stream that may rupture later when the crust dissolves.

Core Directive: Never dispose of this compound directly into aqueous waste streams or standard organic waste containers without prior chemical quenching (deactivation).

Chemical Profile & Hazard Identification

Understanding the degradation mechanism is critical for designing the disposal protocol.

PropertyDescription
Chemical Name 1,3-Dioxoisoindoline-2-carbonyl chloride
Synonyms N-(Chlorocarbonyl)phthalimide; Phthalimide-N-carbonyl chloride
Functional Group Carbamoyl Chloride / N-Acyl Chloride
Physical State White to off-white crystalline solid
Reactivity Reacts vigorously with water/nucleophiles.
Hydrolysis Products Phthalimide (solid precipitate), CO₂ (gas), HCl (corrosive gas/acid)
Primary Hazards Corrosive (Skin/Eye), Lachrymator, Pressure Generation
The Hydrolysis Mechanism (The "Why" behind the protocol)

When quenched, the carbamoyl chloride moiety decomposes. You must account for the generation of two moles of gas per mole of reagent if carbonate bases are used.




Pre-Disposal Decision Matrix

Before initiating any procedure, assess the state of the material. Use this logic flow to determine the correct workflow.

DisposalDecision cluster_legend Protocol Selector Start Material Assessment State Physical State? Start->State Solid Solid / Pure Substance State->Solid Solution Solution / Reaction Mixture State->Solution Qty Quantity > 100g? Solid->Qty Quench PATH B: Chemical Quench (Neutralization) Solution->Quench LabPack PATH A: Lab Pack (Do Not Quench in Lab) Contact EHS for Pickup Qty->LabPack Yes (Too dangerous to quench) Dissolve Step 1: Dissolve in DCM or Toluene Qty->Dissolve No (< 100g) Dissolve->Quench

Figure 1: Decision matrix for determining whether to treat in-lab or utilize hazardous waste management services.

The Quenching Protocol (Path B)

Scope: This procedure is for small quantities (<100g) or reaction mixtures. Prerequisites: Fume hood, splash goggles, butyl rubber or double nitrile gloves, lab coat.

Phase 1: Preparation (The "Inert Carrier" System)

Scientific Rationale: You must never add water directly to the solid acid chloride. The reaction is heterogeneous and uncontrollable. You must first dissolve the solid in an inert solvent to dilute the heat of reaction and ensure homogenous mixing.

  • Dissolution: Dissolve the 1,3-Dioxoisoindoline-2-carbonyl chloride in an inert solvent such as Dichloromethane (DCM) or Toluene.

    • Ratio: Use at least 10 mL solvent per 1 g of substance.

    • Goal: Create a homogenous solution.

Phase 2: The Neutralization Trap

Scientific Rationale: We use a basic solution to neutralize the HCl immediately upon formation. Sodium Bicarbonate (


) is preferred over Sodium Hydroxide (

) for safety; while

is faster, the exotherm is more violent. However,

generates significant

foam.
  • Prepare Quench Bath: In a large beaker (3x the volume of your mixture), prepare a 5-10% aqueous Sodium Bicarbonate (

    
    ) solution.
    
    • Alternative: 1M NaOH (Use extreme caution: high exotherm).

  • Cooling: Place the quench beaker in an ice-water bath. Monitor temperature to keep < 10°C.

Phase 3: Controlled Addition (The "Dropwise" Rule)
  • Addition: Transfer the acid chloride solution (from Phase 1) into a dropping funnel.

  • Rate: Add the organic solution dropwise to the stirred aqueous base.

    • Observation: You will see bubbling (

      
      ) and potential precipitation of Phthalimide (white solid).
      
    • Control: If the temperature spikes or foaming reaches the rim, STOP addition and let it cool.

  • Rinse: Rinse the original container with a small amount of DCM and add to the quench.

Phase 4: Validation & Disposal
  • Verification: Check the pH of the aqueous layer. It should be neutral (pH 6-8) or slightly basic. If acidic, add more base.

  • Precipitate Management: Phthalimide is not highly soluble in water. You may have a biphasic mixture with suspended solids.

  • Separation:

    • Organic Layer (DCM/Toluene): Separate and dispose of in "Halogenated Organic Waste" (if DCM) or "Non-Halogenated" (if Toluene).

    • Aqueous Layer: Dispose of in "Aqueous Waste" (check local regulations regarding Phthalimide content; it is generally low toxicity but high COD).

Visual Workflow: Quenching Process

QuenchFlow Solvent Organic Solution (Acid Chloride + DCM) Mix Controlled Addition (Dropwise + Stirring) Solvent->Mix Add to Base Ice-Cold Base (NaHCO3 or NaOH) Base->Mix Gas Gas Evolution (CO2 Release) Mix->Gas Byproduct Check Check pH (Must be > 7) Mix->Check Waste Separate Layers & Dispose Check->Waste Validated

Figure 2: Operational workflow for the chemical quenching process.

Emergency Contingencies

ScenarioImmediate Action
Spill (Solid) Do not use water. Cover with dry lime or sand. Scoop into a dry container. Treat as hazardous waste.
Spill (Liquid) Absorb with vermiculite or spill pads. Do not use combustible materials (paper towels) if the concentration is high.
Skin Contact Immediate flush with water for 15 minutes.[1] The chemical hydrolyzes on skin moisture to form HCl (acid burn).
Pressure Build-up If a waste bottle is bulging, do not open it . Clear the area and contact EHS/Bomb Squad immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Phthalimide derivatives. National Library of Medicine. [Link]

  • University of Wisconsin-Madison. (2024). Chemical Disposal Procedures: Acid Chlorides. EHS Safety Guide. [Link]

(Note: While specific CAS numbers for the chlorocarbonyl derivative vary by catalog, the functional group handling protocols cited in Prudent Practices for "Acid Chlorides" are the authoritative standard applied here.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxoisoindoline-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1,3-Dioxoisoindoline-2-carbonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.